3,6-Dihydroxydodecanoyl-CoA
描述
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属性
分子式 |
C33H58N7O19P3S |
|---|---|
分子量 |
981.8 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,6-dihydroxydodecanethioate |
InChI |
InChI=1S/C33H58N7O19P3S/c1-4-5-6-7-8-20(41)9-10-21(42)15-24(44)63-14-13-35-23(43)11-12-36-31(47)28(46)33(2,3)17-56-62(53,54)59-61(51,52)55-16-22-27(58-60(48,49)50)26(45)32(57-22)40-19-39-25-29(34)37-18-38-30(25)40/h18-22,26-28,32,41-42,45-46H,4-17H2,1-3H3,(H,35,43)(H,36,47)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50) |
InChI 键 |
PTVHVHHMZNIZEY-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Metabolic Crossroads of 3,6-Dihydroxydodecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic processes likely involved in the metabolism of 3,6-dihydroxydodecanoyl-CoA, a dihydroxylated fatty acyl-CoA. Due to the absence of a well-documented, specific metabolic pathway for this molecule, this paper synthesizes information from related fatty acid oxidation pathways, including beta-oxidation, omega-oxidation, and the activity of cytochrome P450 enzymes, to propose a plausible metabolic route. This guide is intended to serve as a foundational resource for researchers investigating the metabolism of hydroxylated fatty acids, with potential implications for drug development and the study of metabolic disorders. We present available quantitative data for homologous enzymatic reactions, detailed experimental protocols adaptable for the study of this compound, and visual diagrams of the proposed metabolic pathway and experimental workflows.
Introduction
The metabolism of fatty acids is a cornerstone of cellular energy production and lipid homeostasis. While the beta-oxidation of saturated fatty acids is a well-understood process, the metabolic fates of modified fatty acids, such as hydroxylated forms, are more complex and less characterized. This compound presents a unique metabolic challenge due to its two hydroxyl groups, which preclude direct entry into the canonical beta-oxidation spiral. This document outlines a hypothetical, yet scientifically grounded, metabolic pathway for this molecule, detailing the enzymes likely involved and providing the necessary tools for its experimental investigation.
The proposed metabolism of this compound is hypothesized to occur primarily within the peroxisomes , organelles known for their role in the oxidation of very-long-chain and hydroxylated fatty acids.[1][2][3][4][5][6][7][8] The pathway likely involves an initial oxidation of the 6-hydroxyl group, followed by a series of modified beta-oxidation steps.
Proposed Metabolic Pathway for this compound
The presence of a hydroxyl group at the C-6 position suggests that a standard beta-oxidation cycle is unlikely. We propose a pathway initiated by the oxidation of the 6-hydroxyl group, followed by steps analogous to beta-oxidation.
Initial Hydroxylation of Dodecanoyl-CoA (Hypothetical Precursor)
It is plausible that this compound is formed from dodecanoyl-CoA (lauroyl-CoA) through sequential hydroxylation events. The initial hydroxylation at the C-6 position is likely catalyzed by a cytochrome P450 monooxygenase . Members of the CYP4A and CYP2E1 families are known to hydroxylate fatty acids at various positions.[9][10][11][12][13] Subsequently, the 3-hydroxy group could be introduced through the action of an enoyl-CoA hydratase, as seen in standard beta-oxidation.
The Core Metabolic Pathway
The metabolism of this compound is likely a multi-step process involving a series of enzymatic reactions within the peroxisome.
Step 1: Oxidation of the 6-Hydroxyl Group The pathway is proposed to begin with the oxidation of the 6-hydroxyl group of this compound to a keto group, forming 3-hydroxy-6-oxododecanoyl-CoA . This reaction would likely be catalyzed by a member of the alcohol dehydrogenase superfamily.
Step 2: Dehydration The 3-hydroxy-6-oxododecanoyl-CoA would then undergo dehydration, catalyzed by an enoyl-CoA hydratase , to form a double bond between the C-2 and C-3 positions, yielding 6-oxododec-2-enoyl-CoA . Enoyl-CoA hydratases are known to have broad substrate specificity.[14][15][16][17][18]
Step 3: Hydration A second enoyl-CoA hydratase would then hydrate (B1144303) the double bond, adding a hydroxyl group at the C-3 position to form 3-hydroxy-6-oxododecanoyl-CoA .
Step 4: Dehydrogenation The newly formed 3-hydroxyl group is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase to a keto group, producing 3,6-dioxododecanoyl-CoA . This reaction is coupled with the reduction of NAD+ to NADH.[19][20][21][22][23][24]
Step 5: Thiolytic Cleavage Finally, a thiolase enzyme would catalyze the cleavage of the C-2/C-3 bond of 3,6-dioxododecanoyl-CoA, releasing acetyl-CoA and 4-oxodecanoyl-CoA .[25][26][27][28][29] The resulting 4-oxodecanoyl-CoA can then undergo further rounds of beta-oxidation.
Quantitative Data for Homologous Enzymes
While no direct kinetic data for enzymes acting on this compound are available, data for related enzymes acting on similar substrates provide a valuable reference point for experimental design.
Table 1: Kinetic Parameters of Cytochrome P450-mediated Lauric Acid Hydroxylation Data for a potential precursor to a hydroxylated dodecanoyl-CoA.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |
| Human CYP4A11 | Lauric Acid | 4.7 - 57 | 7 - 15 | [10][11] |
| Human CYP2E1 | Lauric Acid | 84 | 3.8 | [10] |
Table 2: Substrate Specificity of L-3-Hydroxyacyl-CoA Dehydrogenase from Pig Heart Demonstrates the broad substrate specificity of a key beta-oxidation enzyme.
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Relative Vmax (%) | Km (µM) | Reference |
| Butyryl | C4 | 25 | 25 | [20] |
| Hexanoyl | C6 | 70 | 5 | [20] |
| Octanoyl | C8 | 100 | 2 | [20] |
| Decanoyl | C10 | 90 | 1 | [20] |
| Dodecanoyl | C12 | 75 | 1 | [20] |
| Palmitoyl | C16 | 30 | 1 | [20] |
Experimental Protocols
The following protocols are adapted from established methods and can be modified to investigate the metabolism of this compound.
Assay for Peroxisomal Beta-Oxidation of this compound
This protocol is adapted from methods for measuring peroxisomal beta-oxidation of fatty acids.[1][3][5]
Objective: To determine if this compound is a substrate for peroxisomal beta-oxidation by monitoring the production of acetyl-CoA.
Materials:
-
Isolated peroxisomes
-
This compound (substrate)
-
Reaction buffer (e.g., 50 mM MOPS, pH 7.4, containing 20 mM KCl, 2 mM MgCl2, 0.1% Triton X-100)
-
Cofactors: 0.2 mM NAD+, 0.1 mM Coenzyme A, 1 mM ATP, 2 mM DTT
-
Acetyl-CoA detection kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Isolate peroxisomes from a relevant tissue source (e.g., rat liver) using standard differential centrifugation and density gradient techniques.
-
Prepare a reaction mixture containing the reaction buffer and cofactors.
-
Add the isolated peroxisomes to the reaction mixture.
-
Initiate the reaction by adding this compound to a final concentration of 50-100 µM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Measure the amount of acetyl-CoA produced using a commercial acetyl-CoA assay kit according to the manufacturer's instructions.
-
Calculate the rate of acetyl-CoA production as a measure of peroxisomal beta-oxidation activity.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from standard assays for 3-hydroxyacyl-CoA dehydrogenase.[19][20][30][31]
Objective: To determine if a putative 3-hydroxyacyl-CoA dehydrogenase can use an intermediate in the this compound metabolic pathway as a substrate by monitoring the reduction of NAD+.
Materials:
-
Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase
-
Substrate: 3-hydroxy-6-oxododecanoyl-CoA (hypothetical intermediate)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)
-
0.5 mM NAD+
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NAD+.
-
Add the enzyme solution to the cuvette.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the substrate (3-hydroxy-6-oxododecanoyl-CoA) to a final concentration of 50-100 µM.
-
Continuously monitor the increase in absorbance at 340 nm for 5-10 minutes. The increase in absorbance is due to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
Conclusion and Future Directions
The metabolism of this compound likely involves a departure from canonical fatty acid oxidation pathways, highlighting the metabolic versatility of the cell, particularly within the peroxisome. The proposed pathway, initiated by the oxidation of the 6-hydroxyl group, provides a testable framework for future research.
Key areas for future investigation include:
-
Identification of specific cytochrome P450 and dehydrogenase isozymes responsible for the hydroxylation and subsequent oxidation steps.
-
In vitro reconstitution of the proposed pathway using purified enzymes to validate the metabolic sequence.
-
Metabolomic analysis of cells or tissues to identify this compound and its proposed metabolites in vivo.
-
Investigation of the potential signaling roles of this compound and its metabolites, as other hydroxylated fatty acids are known to be signaling molecules.
This technical guide serves as a starting point for the scientific community to unravel the metabolic fate and physiological relevance of dihydroxylated fatty acids, opening new avenues for understanding cellular metabolism and developing novel therapeutic strategies.
References
- 1. web-api.polscientific.com [web-api.polscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal and mitochondrial fatty acid beta-oxidation in mice nullizygous for both peroxisome proliferator-activated receptor alpha and peroxisomal fatty acyl-CoA oxidase. Genotype correlation with fatty liver phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. aocs.org [aocs.org]
- 9. Cytochrome P450-dependent desaturation of lauric acid: isoform selectivity and mechanism of formation of 11-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medsciencegroup.com [medsciencegroup.com]
- 11. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Process intensification for cytochrome P450 BM3-catalyzed oxy-functionalization of dodecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 20. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 22. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. KEGG ENZYME: 1.1.1.35 [genome.jp]
- 24. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 25. Thiolase - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. InterPro [ebi.ac.uk]
- 28. Rational design of thiolase substrate specificity for metabolic engineering applications [dspace.mit.edu]
- 29. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of 3,6-Dihydroxydodecanoyl-CoA in Fatty Acid Oxidation: A Technical Guide
Disclaimer: The molecule 3,6-dihydroxydodecanoyl-CoA is not a recognized intermediate in the canonical fatty acid β-oxidation pathway. This technical guide presents a hypothetical framework for its formation and metabolism based on established principles of fatty acid biochemistry. The pathways, quantitative data, and experimental protocols described herein are based on analogous, structurally related molecules and reactions. This document is intended for researchers, scientists, and drug development professionals as a theoretical exploration.
Introduction
Fatty acid oxidation (FAO) is a cornerstone of cellular energy metabolism, systematically breaking down fatty acids to generate acetyl-CoA, NADH, and FADH2. While the core pathway for saturated, even-chain fatty acids is well-elucidated, the metabolism of modified fatty acids, such as those with additional hydroxyl groups, presents a more complex picture. This guide explores the hypothetical role of a dihydroxylated medium-chain fatty acyl-CoA, this compound, within the context of fatty acid oxidation. The presence of a hydroxyl group at the C6 position, in addition to the canonical C3 hydroxyl, suggests a unique metabolic route involving specialized enzymatic machinery. Understanding the potential metabolism of such molecules is crucial for researchers investigating atypical fatty acid metabolism, drug-induced lipid alterations, and inborn errors of metabolism.
Hypothetical Metabolic Pathway of this compound
The metabolic journey of this compound is postulated to involve two main phases: its formation from dodecanoyl-CoA and its subsequent degradation via a modified β-oxidation spiral.
Formation of this compound
The introduction of hydroxyl groups onto a fatty acid chain is often mediated by cytochrome P450 (CYP) enzymes.[1] It is hypothesized that dodecanoyl-CoA could undergo hydroxylation at the C6 position by a specific CYP monooxygenase to form 6-hydroxydodecanoyl-CoA. This intermediate would then enter the standard β-oxidation pathway. The first three steps of β-oxidation would convert 6-hydroxydodecanoyl-CoA into this compound.
The initial steps would be:
-
Dehydrogenation: Acyl-CoA dehydrogenase would act on 6-hydroxydodecanoyl-CoA to introduce a double bond between C2 and C3.
-
Hydration: Enoyl-CoA hydratase would then add a water molecule across the double bond, forming this compound.
Degradation of this compound
The degradation of this compound would proceed through a modified β-oxidation pathway. The presence of the C6 hydroxyl group may influence the substrate specificity and kinetics of the β-oxidation enzymes.
The proposed degradation steps are:
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase (HADH) would oxidize the C3 hydroxyl group to a ketone, forming 6-hydroxy-3-ketododecanoyl-CoA. This reaction would produce one molecule of NADH.[2]
-
Thiolysis: Thiolase would then cleave the C2-C3 bond to release acetyl-CoA and 4-hydroxydecanoyl-CoA.
-
Further Oxidation: 4-hydroxydecanoyl-CoA would then re-enter the β-oxidation spiral. The C4 hydroxyl group would become a C2 hydroxyl group after one round of β-oxidation, and it is unclear how the canonical enzymes would process this. It may require additional isomerases or dehydratases.
Quantitative Data for Analogous Reactions
As there is no direct experimental data for the enzymatic reactions involving this compound, the following tables summarize kinetic parameters for key β-oxidation enzymes acting on structurally similar medium-chain acyl-CoA substrates. This data provides an estimate of the potential enzymatic efficiency for the hypothetical pathway.
Table 1: Kinetic Parameters of Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Analogs
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Pig Heart | 3-Hydroxyoctanoyl-CoA | 10 | 150 | [3] |
| Pig Heart | 3-Hydroxydecanoyl-CoA | 8 | 130 | [3] |
| Ralstonia eutropha | Acetoacetyl-CoA | 48 | 149 | [4] |
Table 2: Substrate Specificity of Enoyl-CoA Hydratase Analogs
| Enzyme Source | Substrate | Relative Activity (%) | Reference |
| Bovine Liver | Crotonyl-CoA (C4) | 100 | [5] |
| Bovine Liver | Hexenoyl-CoA (C6) | 120 | [5] |
| Bovine Liver | Octenoyl-CoA (C8) | 110 | [5] |
| Bovine Liver | Decenoyl-CoA (C10) | 90 | [5] |
Experimental Protocols
The study of hypothetical metabolites like this compound would require robust analytical methods for its detection and quantification, as well as enzymatic assays to characterize the proteins involved in its metabolism.
Protocol 1: Extraction and Quantification of Dihydroxy-Acyl-CoAs from Tissues by LC-MS/MS
This protocol is adapted from methods for the analysis of long-chain acyl-CoAs and can be modified for medium-chain dihydroxy species.[6][7]
1. Tissue Homogenization and Extraction:
-
Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder.
-
Homogenize the powdered tissue (50-100 mg) in 1 mL of ice-cold 2:1 (v/v) methanol (B129727):chloroform containing an appropriate internal standard (e.g., a stable isotope-labeled dihydroxyacyl-CoA).[7]
-
Vortex vigorously for 5 minutes and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for solid-phase extraction.
2. Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column (e.g., Strata X-AW) with 3 mL of methanol, followed by 3 mL of water.[7]
-
Load the supernatant from the extraction step.
-
Wash the column with 2.5 mL of 2% formic acid in water, followed by 2.5 mL of methanol.
-
Elute the acyl-CoAs with two successive 2.5 mL volumes of 2% and 5% ammonium (B1175870) hydroxide (B78521) in methanol.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of 50% methanol for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for separation.
-
Employ a binary solvent gradient with mobile phase A consisting of 10 mM ammonium hydroxide in water and mobile phase B as 10 mM ammonium hydroxide in 90% acetonitrile.[6]
-
Perform mass spectrometry in positive electrospray ionization (ESI) mode.
-
Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard using selected reaction monitoring (SRM).
Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This is a general spectrophotometric assay to measure the activity of HADH, which can be adapted for this compound as a substrate.[8] The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.
1. Reaction Mixture Preparation (per 1 mL):
-
950 µL of 100 mM potassium phosphate (B84403) buffer, pH 7.3.
-
10 µL of 6.4 mM NADH solution.
-
20 µL of a solution of the purified enzyme (e.g., HADH).
2. Assay Procedure:
-
Incubate the reaction mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 20 µL of a 5.4 mM solution of the substrate (e.g., S-acetoacetyl-CoA as a control, or the synthesized 3,6-dihydroxy-3-ketododecanoyl-CoA for the reverse reaction).
-
Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Conclusion
While this compound is not a recognized metabolite in standard fatty acid oxidation, this guide provides a theoretical framework for its potential metabolic fate. The hypothetical pathways are grounded in the known catalytic capabilities of enzymes involved in fatty acid metabolism. The provided quantitative data for analogous reactions and detailed experimental protocols offer a starting point for researchers interested in exploring the metabolism of such novel, modified fatty acids. Further investigation, including the chemical synthesis of this compound and its testing with purified enzymes, would be necessary to validate these hypotheses and elucidate its true biological role, if any. Such research could expand our understanding of the flexibility and adaptability of fatty acid oxidation pathways in handling a diverse range of substrates.
References
- 1. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Enigmatic Case of 3,6-Dihydroxydodecanoyl-CoA: A Technical Guide for the Exploration of Novel Fatty Acid Metabolites
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the inquiry into the natural occurrence of 3,6-Dihydroxydodecanoyl-CoA. Following a comprehensive review of the current scientific literature, it is concluded that This compound is not a recognized, naturally occurring metabolite. Its presence in biological systems has not been documented, and therefore, no quantitative data, established experimental protocols for its specific detection, or known signaling pathways in which it participates are available.
However, the absence of evidence is not evidence of absence. The exploration for novel bioactive lipids is a frontier in biomedical research. This document serves as a theoretical and practical guide for the researcher interested in investigating the potential existence and function of such a molecule. It provides:
-
A proposed, hypothetical biosynthetic pathway for this compound based on known principles of fatty acid metabolism.
-
A discussion of its potential metabolic fate.
-
A compilation of detailed, generalized experimental protocols for the identification and characterization of novel acyl-CoA esters.
-
Visual workflows and pathway diagrams to guide experimental design.
This guide is intended to be a foundational resource for the study of hypothetical or yet-undiscovered dihydroxy fatty acyl-CoA molecules, providing a structured approach to their potential discovery and characterization.
Hypothetical Biosynthesis and Metabolism
While this compound has not been observed in nature, its structure suggests potential formation through modifications of the canonical fatty acid β-oxidation pathway.
Proposed Biosynthetic Pathway
The introduction of hydroxyl groups onto a fatty acyl-CoA chain can be catalyzed by various hydratases and oxygenases. A plausible, albeit hypothetical, pathway for the synthesis of this compound from Dodecanoyl-CoA (Lauroyl-CoA) is proposed below.
Pathway Explanation:
-
Standard β-Oxidation Start: The pathway would initiate with Dodecanoyl-CoA entering the standard β-oxidation spiral, leading to the formation of (S)-3-Hydroxydodecanoyl-CoA by the action of Acyl-CoA Dehydrogenase and Enoyl-CoA Hydratase.
-
Hypothetical 6-Hydroxylation: The key speculative step involves the introduction of a hydroxyl group at the C6 position. This could theoretically be achieved by a currently uncharacterized Acyl-CoA oxygenase or a hydratase acting on a Δ⁶-unsaturated intermediate. Such an intermediate could be formed by a hypothetical Δ⁶-desaturase.
Potential Metabolic Fate
Should this compound be formed, its metabolic fate would likely involve further processing by the fatty acid oxidation machinery, although the additional hydroxyl group could pose challenges for the standard enzymes.
Metabolic Considerations:
-
The enzymes of β-oxidation would likely process the C1-C4 portion of the molecule.
-
The resulting 4-Hydroxydecanoyl-CoA would require further enzymatic machinery for its complete degradation, potentially involving ω-oxidation pathways if the hydroxyl group hinders standard β-oxidation.
Experimental Protocols for the Identification of Novel Acyl-CoA Species
The following sections provide generalized, yet detailed, protocols for researchers aiming to identify novel acyl-CoA molecules like this compound from biological matrices.
Sample Preparation and Extraction of Acyl-CoAs
Objective: To extract short-, medium-, and long-chain acyl-CoAs from tissues or cells while preserving their integrity.
Protocol:
-
Tissue/Cell Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue (100-200 mg) in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) using a tissue homogenizer.
-
For cultured cells, scrape cells in ice-cold PBS, centrifuge, and resuspend the pellet in 10% TCA.
-
-
Protein Precipitation:
-
Incubate the homogenate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Use a C18 SPE cartridge.
-
Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 2 mL of water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the sample in 100 µL of 50% methanol for LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
Objective: To separate and detect acyl-CoA species based on their mass-to-charge ratio.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-18 min: 98% B
-
18-20 min: 98% to 2% B
-
20-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 300-1200.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) for untargeted analysis. For targeted analysis, use Selected Reaction Monitoring (SRM) with precursor and product ions specific to the hypothetical molecule.
Table 1: Predicted Mass and Fragmentation for this compound
| Parameter | Value |
| Chemical Formula | C33H58N7O19P3S |
| Monoisotopic Mass | 981.2827 |
| [M+H]⁺ | 982.2905 |
| [M+2H]²⁺ | 491.6492 |
| Predicted Key Fragments (MS/MS) | Loss of phosphopantetheine, water losses |
Workflow for Novel Metabolite Identification
The following diagram illustrates a logical workflow for the discovery and validation of a novel metabolite.
Conclusion and Future Directions
The natural occurrence of this compound remains unproven. However, the field of lipidomics is continually revealing novel metabolic pathways and bioactive molecules. The hypothetical pathways and robust experimental workflows presented in this guide offer a comprehensive framework for researchers to explore the existence of this and other novel dihydroxy fatty acyl-CoAs.
Future research should focus on:
-
Broad-Spectrum Metabolomics: Employing untargeted LC-MS/MS to screen a wide variety of biological samples, from microbial cultures to mammalian tissues, for the predicted mass of this compound.
-
Enzyme Discovery: Searching for and characterizing novel hydratases, desaturases, and oxygenases that act on medium to long-chain acyl-CoAs.
-
Chemical Synthesis: Synthesizing an authentic standard of this compound to confirm its chromatographic and mass spectrometric properties, which is essential for unambiguous identification in biological samples.
By applying these systematic approaches, the scientific community can definitively answer the question of whether this compound is a hidden component of the cellular metabolome and, if so, uncover its potential biological significance.
3,6-Dihydroxydodecanoyl-CoA and Peroxisomal Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the putative metabolic pathway of 3,6-dihydroxydodecanoyl-CoA within the context of peroxisomal beta-oxidation. Due to the limited direct research on this specific molecule, this document constructs a scientifically plausible pathway based on the established metabolism of related long-chain dicarboxylic and hydroxylated fatty acids. We detail the proposed enzymatic steps from the formation of its precursor, 3,6-dihydroxydodecanedioic acid, via omega-oxidation and subsequent hydroxylation, through to its complete degradation by the peroxisomal beta-oxidation machinery. This guide includes a review of the regulatory mechanisms governing this pathway, primarily through PPARα signaling. Furthermore, we present detailed experimental protocols for the isolation of peroxisomes, the quantitative analysis of beta-oxidation activity using modern techniques, and the identification of metabolic intermediates. All quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized using detailed diagrams to facilitate a deeper understanding for researchers and professionals in the field of metabolic diseases and drug development.
Introduction to Peroxisomal Dicarboxylic Acid Metabolism
Peroxisomes are ubiquitous organelles that play a crucial role in cellular lipid metabolism.[1] While mitochondria are the primary site for the beta-oxidation of most fatty acids, peroxisomes are specialized in the degradation of a distinct set of substrates, including very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids.[1][2] Dicarboxylic acids (DCAs) are generated from monocarboxylic fatty acids through an initial omega (ω)-oxidation step that occurs in the endoplasmic reticulum, a process catalyzed by enzymes of the cytochrome P450 family (CYP4A).[2][3][4] These DCAs are subsequently transported into the peroxisome for chain shortening via beta-oxidation.[5][6] This pathway is essential for cellular homeostasis, and its dysfunction is linked to various metabolic disorders.
This guide focuses on the hypothetical metabolism of a specific C12 dihydroxylated dicarboxylic acid derivative, this compound. We will extrapolate from the known metabolism of C12 and other long-chain DCAs to propose a detailed metabolic and regulatory pathway.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is proposed to occur in three main stages: biosynthesis of its dicarboxylic acid precursor, activation and transport into the peroxisome, and subsequent degradation via peroxisomal beta-oxidation.
Biosynthesis of 3,6-Dihydroxydodecanedioic Acid
The journey begins with Lauric Acid (C12:0), a medium-chain saturated fatty acid.
-
Omega-Oxidation: Lauric acid undergoes ω-oxidation in the endoplasmic reticulum, catalyzed by cytochrome P450 enzymes, primarily from the CYP4A family.[3] This process introduces a hydroxyl group at the terminal (ω) carbon, which is then further oxidized to a carboxylic acid, yielding dodecanedioic acid (a C12 DCA).
-
Hydroxylation: We postulate that dodecanedioic acid then undergoes two sequential hydroxylation reactions at the C3 and C6 positions. These reactions are likely catalyzed by other cytochrome P450 monooxygenases, which are known to hydroxylate fatty acid chains at various positions.[7][8][9] The result is the formation of 3,6-dihydroxydodecanedioic acid.
Peroxisomal Activation and Transport
Before degradation, the newly synthesized 3,6-dihydroxydodecanedioic acid must be activated and transported into the peroxisomal matrix.
-
Transport: Long-chain dicarboxylic acids are imported into the peroxisome via ATP-binding cassette (ABC) transporters, with ABCD3 being a key player in this process.[10][11]
-
Activation: Once inside the peroxisome, the dicarboxylic acid is activated to its coenzyme A (CoA) ester, this compound, by a peroxisomal acyl-CoA synthetase.[10]
Peroxisomal Beta-Oxidation Pathway
The chain shortening of this compound occurs through successive cycles of beta-oxidation. The key enzymes involved in the degradation of straight-chain dicarboxylyl-CoA esters are straight-chain acyl-CoA oxidase (SCOX or ACOX1), L-bifunctional protein (LBP/EHHADH), and peroxisomal 3-ketoacyl-CoA thiolase (ACAA1).[5][12][13]
The beta-oxidation spiral consists of four core reactions:
-
Oxidation: Acyl-CoA oxidase (ACOX1) introduces a double bond between the α and β carbons.
-
Hydration: The L-bifunctional protein (EHHADH) adds a water molecule across the double bond.
-
Dehydrogenation: The L-bifunctional protein (EHHADH) oxidizes the β-hydroxyl group to a ketone.
-
Thiolysis: Thiolase (ACAA1) cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA.
This cycle repeats until the chain is sufficiently shortened. The resulting medium-chain DCAs can be transported to the mitochondria for complete oxidation.[14]
Regulation by PPARα Signaling
The expression of most genes encoding peroxisomal beta-oxidation enzymes is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[10][13] PPARα is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). Fatty acids and their derivatives, including dicarboxylic acids, can act as ligands for PPARα. Upon activation, the PPARα/RXRα heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their expression and thereby increasing the cell's capacity for peroxisomal beta-oxidation.[10][13]
Quantitative Data Presentation
Direct kinetic data for the metabolism of this compound is not available. However, data from key enzymes in the upstream formation of its precursor provide context for pathway flux.
Table 1: Kinetic Parameters of Human CYP4A11
| Substrate | K_m (µM) | k_cat (min⁻¹) | Reference |
|---|---|---|---|
| Lauric Acid (C12:0) | 4.7 | 7 | [3] |
Data reflects the initial ω-oxidation step in the formation of dodecanedioic acid.
Table 2: Representative Peroxisomal Beta-Oxidation Rates in Rat Liver
| Substrate | Activity (nmol/min/mg protein) | Notes | Reference |
|---|---|---|---|
| Palmitoyl-CoA (C16:0) | ~10-15 | Standard substrate for peroxisomal oxidation assays. | [15] |
| Dodecanedioyl-CoA (C12-DCA) | Variable, generally lower than monocarboxylic acids. | Activity is highly inducible by PPARα agonists. | [16] |
| Fatty Acid Cocktail | ~2.5-fold increase in OCR vs. control | Measured via oxygen consumption in isolated peroxisomes. |
These values are illustrative and can vary significantly based on species, tissue, and physiological state (e.g., treatment with peroxisome proliferators).
Experimental Protocols
Investigating the metabolism of this compound requires robust methodologies for isolating peroxisomes and measuring their enzymatic activity.
Protocol: Isolation of Peroxisomes from Rat Liver
This protocol is adapted from established density gradient centrifugation methods.[17]
-
Homogenization: Perfuse rat liver with ice-cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4). Mince the liver and homogenize using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.
-
Organelle Pelleting: Centrifuge the resulting supernatant at a higher speed (e.g., 25,000 x g for 20 min) to pellet a fraction enriched with mitochondria and peroxisomes.
-
Density Gradient Centrifugation: Resuspend the pellet and layer it onto a pre-formed density gradient (e.g., OptiPrep™ or Nycodenz®). Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).
-
Fraction Collection: Carefully collect the fractions. Peroxisomes will form a distinct band at a high density, separate from mitochondria and microsomes.
-
Validation: Confirm the purity of the peroxisomal fraction by Western blotting for marker proteins (e.g., Catalase for peroxisomes, Cytochrome C for mitochondria).
Protocol: Real-Time Assessment of Peroxisomal β-Oxidation via Seahorse Assay
This method measures the oxygen consumption rate (OCR) as a proxy for beta-oxidation activity in isolated peroxisomes.
-
Plate Preparation: Pre-hydrate a Seahorse XF96 sensor cartridge. Plate 50 µg of purified peroxisomes per well of a Seahorse 96-well plate on ice. Centrifuge the plate (12,000 x g for 15 min at 4°C) to adhere the organelles.
-
Assay Medium: Add pre-warmed peroxisomal assay medium (e.g., containing buffer, cofactors like NAD⁺, FAD, and CoA).
-
Substrate Injection: Load the substrate of interest (e.g., 3,6-dihydroxydodecanedioic acid, complexed to BSA) into the injection ports of the sensor cartridge.
-
Seahorse XF Analysis: Place the plate in the Seahorse XF Analyzer. After an initial calibration and baseline OCR measurement, the substrate is injected into the wells.
-
Data Analysis: Monitor the change in OCR following substrate injection. An increase in OCR indicates substrate oxidation. Thiorphan or other inhibitors can be used to confirm the specificity of peroxisomal beta-oxidation.
Protocol: LC-MS/MS Analysis of Acyl-CoA Intermediates
This protocol allows for the identification and quantification of the acyl-CoA esters that accumulate during beta-oxidation.[18][19]
-
In Vitro Reaction: Incubate isolated peroxisomes with the substrate (3,6-dihydroxydodecanedioic acid) and necessary cofactors in an appropriate buffer.
-
Reaction Quenching & Extraction: Stop the reaction at various time points by adding an organic solvent (e.g., acetonitrile (B52724)/methanol). Precipitate proteins by centrifugation.
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoA esters from the supernatant using a C18 SPE cartridge.
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the extracted acyl-CoAs using a reverse-phase C18 column with a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Tandem Mass Spectrometry (MS/MS): Detect the eluted acyl-CoAs using a mass spectrometer operating in positive ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the precursor-to-product ion transitions for the expected intermediates (e.g., C12, C10, C8, C6 dihydroxy-dicarboxylyl-CoAs).
-
-
Quantification: Use stable-isotope labeled internal standards for accurate quantification of each intermediate.
Conclusion and Future Directions
While this compound remains a putative metabolite, its proposed pathway of formation and degradation is strongly supported by the well-documented principles of fatty acid ω-oxidation and peroxisomal β-oxidation. Understanding the metabolism of such modified dicarboxylic acids is crucial, as they may play roles in cellular signaling or represent biomarkers for certain metabolic states or diseases.
Future research should focus on validating this hypothetical pathway. This would involve the chemical synthesis of 3,6-dihydroxydodecanedioic acid and its use as a substrate in the experimental systems described herein. Identifying the specific cytochrome P450 enzymes responsible for the hydroxylation steps would be a significant advancement. Furthermore, investigating the potential for this molecule or its metabolites to act as signaling molecules, particularly in the context of PPARα activation, could open new avenues for therapeutic intervention in metabolic diseases. Professionals in drug development may consider this pathway as a potential target for modulating lipid metabolism in conditions characterized by fatty acid overload.
References
- 1. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medsciencegroup.com [medsciencegroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Role for the Orphan Human Cytochrome P450 2S1 in Polyunsaturated Fatty Acid ω-1 Hydroxylation Using an Untargeted Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Intermediates of peroxisomal beta-oxidation. A study of the fatty acyl-CoA esters which accumulate during peroxisomal beta-oxidation of [U-14C]hexadecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
The Putative Role of 3,6-Dihydroxydodecanoyl-CoA in Metabolic Signaling: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence for the metabolic signaling function of 3,6-Dihydroxydodecanoyl-CoA is not currently available in published literature. This document synthesizes information from related metabolic pathways and signaling paradigms to present a hypothetical framework for its potential synthesis, function, and avenues for future research.
Introduction: The Enigmatic World of Hydroxylated Fatty Acyl-CoAs
Fatty acids and their CoA esters are central players in cellular metabolism, serving not only as energy substrates and membrane components but also as potent signaling molecules. Long-chain acyl-CoA esters, for instance, are known to modulate the activity of enzymes and ion channels, thereby influencing key cellular processes[1]. While the roles of common fatty acyl-CoAs are well-studied, the functions of modified species, such as hydroxylated variants, are less understood. This whitepaper explores the potential role of a specific, yet uncharacterized, dihydroxylated acyl-CoA: this compound.
The presence of hydroxyl groups can significantly alter the physicochemical properties of a fatty acyl-CoA, potentially enabling novel interactions with proteins and influencing its metabolic fate. The identification of various dihydroxy fatty acids in biological samples suggests that pathways for their synthesis exist and that they may possess unique biological activities[2][3]. This document will lay out a hypothetical pathway for the generation of this compound and discuss its potential downstream signaling effects, drawing parallels with known metabolic and signaling networks.
Hypothetical Biosynthesis of this compound
The structure of this compound suggests its origin from dodecanoyl-CoA (the CoA ester of lauric acid) through a series of oxidation steps. A plausible pathway involves a combination of ω-oxidation and β-oxidation, a route known to produce other dihydroxy fatty acids[3].
A proposed pathway could be as follows:
-
ω-Oxidation: Dodecanoyl-CoA is first hydroxylated at the ω-carbon (C12) by a cytochrome P450 enzyme, yielding 12-Hydroxydodecanoyl-CoA.
-
Further Oxidation: The terminal hydroxyl group is then oxidized to a carboxylic acid, forming dodecanedioyl-CoA.
-
β-Oxidation (multiple cycles): Dodecanedioyl-CoA enters the β-oxidation spiral. After three cycles of β-oxidation, a 6-hydroxy-3-oxo-dodecanedioyl-CoA intermediate would be formed.
-
Reduction: The 3-oxo group could then be reduced to a hydroxyl group, yielding 3,6-Dihydroxydodecanedioyl-CoA.
-
Final Processing: While the proposed pathway leads to a dicarboxylic acyl-CoA, it is conceivable that alternative pathways involving desaturases and hydratases acting on partially oxidized intermediates could lead to the specific 3,6-dihydroxy-monocarboxylic-dodecanoyl-CoA.
The following diagram illustrates this hypothetical metabolic pathway.
Caption: Hypothetical biosynthesis of this compound.
Potential Metabolic Signaling Functions
Given the established role of other acyl-CoAs in signaling, this compound could exert its effects through several mechanisms:
-
Allosteric Regulation of Enzymes: The unique stereochemistry and polarity imparted by the two hydroxyl groups could allow it to bind to and modulate the activity of key metabolic enzymes. For example, it could act as a feedback inhibitor of fatty acid synthesis or an activator of pathways involved in cellular stress responses.
-
Modulation of Nuclear Receptors: Fatty acids and their derivatives are known ligands for nuclear receptors such as PPARs. This compound could potentially bind to and activate or inhibit these receptors, thereby influencing gene expression related to lipid metabolism and inflammation.
-
Interaction with Ion Channels: Long-chain acyl-CoAs can directly interact with and modulate the activity of ion channels, such as ATP-sensitive potassium channels[1]. The dihydroxy modification could confer specificity for certain channel subtypes.
-
Precursor for Novel Bioactive Lipids: this compound could be a precursor for the synthesis of other signaling lipids, such as novel eicosanoid-like molecules.
The following diagram illustrates the potential signaling roles.
Caption: Potential signaling functions of this compound.
Quantitative Data from Related Metabolites
While no quantitative data exists for this compound, data from related dihydroxy fatty acids can provide a reference for expected physiological concentrations and changes in different conditions.
| Metabolite | Biological Matrix | Condition | Concentration | Reference |
| 3,11-dihydroxydodecanoic acid | Urine | Elevated 3-hydroxy dicarboxylic acid levels | Identified, not quantified | [3] |
| 11,12-diHETrE (Arachidonic acid-derived) | Neonatal Cord Blood | - | Associated with ASD symptoms (P=0.0003) | [2] |
Experimental Protocols for Investigation
To validate the hypothetical pathway and signaling functions of this compound, a series of rigorous experimental approaches are necessary.
Identification and Quantification by Mass Spectrometry
Objective: To detect and quantify this compound in biological samples.
Methodology:
-
Sample Preparation: Extract lipids from cells or tissues of interest (e.g., liver, adipose tissue) under various metabolic states (e.g., fasting vs. fed).
-
Derivatization: Convert the extracted acyl-CoAs to more stable and readily analyzable derivatives.
-
LC-MS/MS Analysis: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for separation and detection. Use a high-resolution mass spectrometer to confirm the elemental composition.
-
Standard Curve: Synthesize an authentic standard of this compound to generate a standard curve for absolute quantification.
The following diagram outlines the experimental workflow.
Caption: Workflow for mass spectrometry-based analysis.
Elucidation of the Biosynthetic Pathway
Objective: To identify the enzymes responsible for the synthesis of this compound.
Methodology:
-
Isotope Tracing: Incubate cells with stable isotope-labeled precursors (e.g., ¹³C-dodecanoate) and trace the label incorporation into this compound using LC-MS/MS.
-
In Vitro Enzyme Assays: Test candidate enzymes (e.g., cytochrome P450s, β-oxidation enzymes) for their ability to produce the target molecule from predicted precursors.
-
Genetic Manipulation: Use CRISPR/Cas9 or siRNA to knockout or knockdown candidate enzymes in a cell model and measure the effect on this compound levels.
Investigation of Signaling Functions
Objective: To determine the downstream effects of this compound on cellular signaling.
Methodology:
-
Cell-Based Reporter Assays: Treat cells expressing a luciferase reporter gene under the control of a specific promoter (e.g., a PPAR response element) with synthetic this compound to measure transcriptional activation.
-
Enzyme Activity Assays: Measure the activity of key metabolic enzymes in the presence and absence of synthetic this compound.
-
Electrophysiology: Use patch-clamp techniques to assess the effect of the molecule on the activity of specific ion channels expressed in a model system (e.g., Xenopus oocytes).
Conclusion and Future Directions
While this compound remains a hypothetical molecule in the context of metabolic signaling, the existing knowledge of fatty acid metabolism and signaling provides a strong foundation for its potential existence and function. The proposed biosynthetic pathway, rooted in known enzymatic reactions, is plausible and testable. Furthermore, the established roles of other acyl-CoAs as signaling molecules suggest that this compound, if present, could have significant regulatory effects.
The immediate future of research in this area should focus on the definitive identification and quantification of this compound in biological systems. Should its presence be confirmed, the experimental protocols outlined in this whitepaper provide a roadmap for elucidating its biosynthesis and downstream signaling functions. Unraveling the role of this and other novel hydroxylated fatty acyl-CoAs will undoubtedly open new avenues for understanding metabolic regulation and could lead to the identification of novel therapeutic targets for metabolic diseases.
References
- 1. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Models of 3,6-Dihydroxydodecanoyl-CoA Interactions: A Technical Guide
Introduction
3,6-Dihydroxydodecanoyl-CoA is a hypothetical or sparsely studied metabolic intermediate. Its structure, featuring a 12-carbon chain with hydroxyl groups at the 3rd and 6th positions, suggests potential roles in fatty acid metabolism, possibly as an intermediate in an oxidative pathway or as a signaling molecule. Understanding its interactions with proteins is crucial to elucidating its biological function. This guide provides a comprehensive overview of the theoretical approaches, potential interaction models, and experimental protocols that can be employed to investigate the biology of this compound.
Hypothetical Biosynthesis and Signaling Pathway
The biosynthesis of a dihydroxyacyl-CoA likely involves a series of enzymatic reactions starting from a saturated or monounsaturated fatty acyl-CoA. The introduction of hydroxyl groups is typically catalyzed by hydroxylases or as part of an oxidation pathway. A plausible biosynthetic route for this compound is depicted below.
Caption: Hypothetical biosynthetic pathway of this compound.
Once synthesized, this compound could interact with various proteins to elicit downstream effects. A generalized signaling pathway is proposed below, illustrating how it might modulate cellular processes.
Methodological & Application
Application Notes & Protocols for Mass Spectrometry of 3,6-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of 3,6-Dihydroxydodecanoyl-CoA using mass spectrometry. The protocols outlined below are based on established methods for acyl-CoA analysis and can be adapted for specific instrumentation and research questions.
Introduction
This compound is a long-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1] The analysis of specific acyl-CoA species like this compound is essential for understanding metabolic fluxes and dysregulation in various disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoAs in complex biological matrices.[2][3][4]
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound in tandem mass spectrometry is predicted to follow the characteristic patterns observed for other acyl-CoA molecules. The primary fragmentation events involve the cleavage of the phosphodiester bonds of the coenzyme A moiety.
A common fragmentation pattern for acyl-CoAs is a neutral loss of 507 Da, corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate portion of the molecule.[5][6] Another characteristic fragmentation involves the cleavage between the 5'-diphosphates, resulting in a daughter ion at m/z 428.[3][6]
Predicted Fragmentation of this compound:
-
Parent Ion (M+H)⁺: The expected monoisotopic mass of this compound (C₃₃H₅₈N₇O₁₉P₃S) is approximately 957.28 g/mol . The protonated molecule [M+H]⁺ would be observed at m/z 958.28.
-
Key Fragment Ions:
-
[M - 507 + H]⁺: This fragment, resulting from the neutral loss of the adenosine 3'-phosphate 5'-diphosphate group, would correspond to the 3,6-dihydroxydodecanoyl-pantetheine portion of the molecule.
-
m/z 428: This fragment represents the adenosine 5'-diphosphate portion.[3][6]
-
Other fragments related to the fatty acyl chain may be observed, arising from cleavages along the carbon chain, particularly around the hydroxyl groups.
-
The following table summarizes the predicted key ions for the analysis of this compound.
| Ion Description | Predicted m/z (Positive Mode) |
| Protonated Parent Molecule [M+H]⁺ | 958.28 |
| Fragment after Neutral Loss of 507 Da | 451.28 |
| Adenosine 5'-diphosphate fragment | 428.09 |
| Coenzyme A fragment ions | 426.1 and 408.0 |
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Characterization of 3,6-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydroxydodecanoyl-CoA is a long-chain hydroxyacyl-coenzyme A derivative. As an intermediate in fatty acid metabolism, its structural elucidation and quantification are crucial for understanding various physiological and pathological processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, conformation, and dynamics of metabolites such as this compound. This document provides detailed application notes and experimental protocols for the characterization of this molecule using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Data Presentation
While specific high-resolution NMR data for this compound is not extensively published, the following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for the key functional groups based on general knowledge of similar long-chain acyl-CoA esters and hydroxylated fatty acids.[1] These values serve as a guide for spectral assignment.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
| Functional Group | Proton (¹H) Chemical Shift (δ) ppm | Carbon (¹³C) Chemical Shift (δ) ppm |
| Terminal Methyl (-CH₃) | 0.8 - 0.9 | 13 - 15 |
| Methylene Chain (-(CH₂)n-) | 1.2 - 1.6 | 22 - 35 |
| Methylene α to Carbonyl (-CH₂-CO-SCoA) | 2.4 - 2.8 | 40 - 45 |
| Methylene β to Carbonyl (-CH₂-CH₂-CO-SCoA) | 1.5 - 1.7 | 25 - 30 |
| Methine at C3 (-CH(OH)-) | 3.8 - 4.2 | 65 - 75 |
| Methine at C6 (-CH(OH)-) | 3.5 - 4.0 | 65 - 75 |
| Methylene adjacent to Hydroxyls | 1.4 - 1.8 | 30 - 40 |
| Thioester Carbonyl (-CO-SCoA) | - | 195 - 205 |
| Coenzyme A Moiety | ||
| Adenine H2 | ~8.4 | ~152 |
| Adenine H8 | ~8.1 | ~148 |
| Ribose H1' | ~6.1 | ~87 |
| Pantothenate & Cysteamine Protons | Various (1.0 - 4.5) | Various (20 - 70) |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a sample of this compound for NMR spectroscopy.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, CD₃OD, or a mixture)
-
Internal standard (e.g., DSS for D₂O or TMS for organic solvents)
-
NMR tubes (high-quality, rated for the spectrometer's frequency)
-
pH meter and appropriate acidic/basic solutions for pH adjustment (if using D₂O)
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Sample Weighing: Accurately weigh 1-5 mg of the purified this compound sample directly into a clean, dry microcentrifuge tube.
-
Solvent Selection: Choose a suitable deuterated solvent. For acyl-CoAs, D₂O is often used to mimic physiological conditions.[2] However, solubility can be a challenge. A co-solvent like CD₃OD may be necessary. For this protocol, we will use D₂O with a phosphate (B84403) buffer.
-
Buffer Preparation: Prepare a phosphate buffer (e.g., 50 mM sodium phosphate) in D₂O. Adjust the pD to a desired value (typically around 7.0) using NaOD or DCl. Note that pD = pH meter reading + 0.4.
-
Dissolution: Add 500-600 µL of the deuterated buffer to the sample.
-
Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. For D₂O, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is a common choice (final concentration ~1 mM).[3]
-
Homogenization: Gently vortex the sample to ensure complete dissolution. If solubility is an issue, gentle warming or sonication can be applied, but care must be taken to avoid degradation.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean NMR tube. Avoid introducing any particulate matter. If necessary, the solution can be filtered through a small plug of glass wool in a pipette.[1][4]
-
Equilibration: Allow the sample to equilibrate to the desired temperature inside the NMR spectrometer before starting the acquisition.
Protocol 2: 1D and 2D NMR Data Acquisition
This protocol provides general parameters for acquiring high-quality 1D and 2D NMR spectra of this compound.
Instrumentation:
-
High-field NMR spectrometer (≥500 MHz is recommended for better resolution)[5] equipped with a suitable probe.
1D ¹H NMR Acquisition:
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Solvent Suppression: If using a solvent with residual proton signals (like H₂O in D₂O), apply a solvent suppression pulse sequence (e.g., presaturation or excitation sculpting).[3]
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)[1]
-
Number of Scans: 16-64 (or more, depending on sample concentration)
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
Use a standard gradient-enhanced COSY pulse sequence.
-
Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 4-16).
-
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond J-coupling of ~145 Hz.
-
Acquire a sufficient number of increments in the ¹³C dimension (e.g., 128-256) and scans per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for assigning quaternary carbons like the thioester carbonyl.
-
Use a standard gradient-enhanced HMBC pulse sequence optimized for long-range couplings of ~8 Hz.
-
Mandatory Visualizations
Metabolic Pathway
This compound is an intermediate in the β-oxidation of fatty acids, a major metabolic pathway for energy production. Specifically, it is formed during the hydration and subsequent dehydrogenation steps.
References
- 1. benchchem.com [benchchem.com]
- 2. constantsystems.com [constantsystems.com]
- 3. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 3,6-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols for the isolation of 3,6-Dihydroxydodecanoyl-CoA are hypothetical and based on established methodologies for the purification of similar acyl-CoA molecules. Currently, there is no specific, published protocol for the isolation of this compound. The proposed methods are intended to serve as a starting point for the development of a robust purification strategy.
Introduction
This compound is a medium-chain fatty acyl-CoA molecule with two hydroxyl groups. While its specific biological role is not yet well-defined, the presence of hydroxyl groups suggests potential involvement in specialized metabolic pathways, such as those related to fatty acid oxidation or the biosynthesis of complex lipids. The isolation and purification of this molecule are essential for its structural elucidation, the study of its enzymatic regulation, and the investigation of its physiological functions. These application notes provide a detailed, though theoretical, framework for the isolation of this compound from a biological or enzymatic synthesis matrix.
The proposed strategy involves a multi-step chromatographic approach designed to separate the target molecule based on its unique physicochemical properties, including its charge, polarity, and hydrophobicity. The addition of two hydroxyl groups to the dodecanoyl chain increases its polarity compared to the parent molecule, dodecanoyl-CoA, a key consideration in the design of the separation protocol.
Data Presentation
The following table summarizes the anticipated results for the proposed multi-step purification protocol of this compound from a hypothetical 1-liter enzymatic synthesis reaction mixture. The values are estimates based on typical yields and purities achieved for the purification of similar acyl-CoA molecules.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity Fold Increase |
| Crude Lysate/Reaction Mixture | 1000 | 100 | 0.1 | 100 | 1 |
| Solid-Phase Extraction (SPE) | 200 | 90 | 0.45 | 90 | 4.5 |
| Anion Exchange Chromatography | 20 | 75 | 3.75 | 75 | 37.5 |
| Reversed-Phase HPLC | 1 | 60 | 60 | 60 | 600 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Sample Clean-up
This initial step is designed to remove major contaminants, such as proteins, salts, and very polar or non-polar molecules, from the crude sample (e.g., cell lysate or enzymatic reaction mixture).
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
0.1% (v/v) Trifluoroacetic Acid (TFA) in deionized water
-
Nitrogen gas supply for drying
Methodology:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 10 mL of methanol.
-
Equilibrate the cartridge with 10 mL of 0.1% TFA in deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Acidify the crude sample to a final concentration of 0.1% TFA.
-
Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet any precipitate.
-
Slowly load the supernatant onto the conditioned C18 cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 10 mL of 0.1% TFA in deionized water to remove salts and very polar compounds.
-
Wash the cartridge with 10 mL of 20% acetonitrile in 0.1% TFA water to elute weakly bound impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of 80% acetonitrile in 0.1% TFA water.
-
Collect the eluate in a clean collection tube.
-
-
Drying:
-
Dry the eluate under a gentle stream of nitrogen gas or using a centrifugal evaporator.
-
Resuspend the dried sample in the initial mobile phase for the next chromatography step (Anion Exchange).
-
Protocol 2: Anion Exchange Chromatography
This step separates molecules based on their net negative charge. The phosphate (B84403) groups on the Coenzyme A moiety of this compound provide a strong negative charge, allowing for its binding to an anion exchange resin.
Materials:
-
Anion exchange column (e.g., a quaternary ammonium-based strong anion exchanger)
-
HPLC system with a UV detector
-
Buffer A: 20 mM Tris-HCl, pH 7.5
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5
Methodology:
-
Column Equilibration:
-
Equilibrate the anion exchange column with Buffer A at a flow rate of 1 mL/min for at least 10 column volumes, or until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the resuspended sample from the SPE step onto the equilibrated column.
-
-
Chromatography and Elution:
-
Wash the column with 100% Buffer A for 5-10 column volumes to elute any unbound molecules.
-
Elute the bound molecules using a linear gradient of 0-100% Buffer B over 30-40 column volumes.
-
Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) ring of Coenzyme A).
-
Collect fractions of 1-2 mL.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of the target molecule, for example, by LC-MS or by enzymatic assay if a specific enzyme is known to act on it.
-
Pool the fractions containing the this compound.
-
-
Desalting (if necessary):
-
If the pooled fractions have a high salt concentration that may interfere with the subsequent step, perform a desalting step using a suitable method, such as dialysis or another round of SPE.
-
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The final polishing step utilizes reversed-phase chromatography to separate the this compound based on its hydrophobicity. The presence of two hydroxyl groups will make it elute earlier than the more hydrophobic dodecanoyl-CoA.
Materials:
-
C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
Methodology:
-
Column Equilibration:
-
Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the pooled and desalted fractions from the anion exchange step.
-
-
Chromatography and Elution:
-
Elute the sample using a linear gradient from 5% to 95% Mobile Phase B over 30-45 minutes.
-
Monitor the elution at 260 nm.
-
Collect the peak corresponding to this compound. The exact retention time will need to be determined empirically, but it is expected to be shorter than that of dodecanoyl-CoA.
-
-
Purity Analysis and Storage:
-
Assess the purity of the final product by re-injecting a small aliquot onto the RP-HPLC column and by mass spectrometry.
-
Lyophilize the pure fraction and store it at -80°C.
-
Visualization of Workflows and Pathways
Caption: Workflow for the isolation of this compound.
Caption: Hypothetical metabolic pathway for this compound.
Application Notes and Protocols for Utilizing 3,6-Dihydroxydodecanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydroxydodecanoyl-CoA is a unique, synthetically available molecule that serves as a specialized substrate for investigating the activity of specific enzymes, particularly those with broad substrate tolerance or those involved in the metabolism of modified fatty acids. Its distinct structure, featuring hydroxyl groups at both the C3 and C6 positions, makes it an invaluable tool for probing the active sites and catalytic mechanisms of enzymes that may not interact with standard fatty acyl-CoA substrates.
This document provides detailed protocols for the use of this compound in enzyme assays, focusing on two plausible enzyme candidates: Cytochrome P450 (CYP) monooxygenases and peroxisomal 3-hydroxyacyl-CoA dehydrogenases. These protocols are designed to be adaptable for research in drug discovery, metabolic pathway elucidation, and fundamental enzymology.
Potential Applications
-
Characterization of Novel Enzymes: this compound can be used to screen for and characterize novel enzymes with unusual substrate specificities.
-
Drug Discovery: This substrate can be employed in high-throughput screening assays to identify inhibitors of enzymes that may be involved in disease-related metabolic pathways.
-
Mechanistic Studies: The di-hydroxylated nature of the substrate allows for detailed mechanistic studies of enzyme catalysis, including the investigation of regio- and stereoselectivity.
Enzyme Candidate 1: Cytochrome P450 Monooxygenases
Certain Cytochrome P450 enzymes are known to hydroxylate fatty acids at various positions along the acyl chain. While typically acting on unmodified fatty acids, some CYPs exhibit broad substrate specificity and could potentially further metabolize a mono-hydroxylated substrate. An assay using this compound could be used to investigate if a CYP enzyme can introduce additional hydroxyl groups or catalyze other oxidative reactions. A common method to assay CYP activity is to measure the consumption of the essential cofactor NADPH, which can be monitored spectrophotometrically.
Experimental Protocol: Spectrophotometric Assay of CYP Activity with this compound
Principle:
The activity of a CYP enzyme utilizing this compound as a substrate is determined by measuring the rate of NADPH oxidation. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is directly proportional to the enzyme's activity.
Materials:
-
This compound (substrate)
-
Purified Cytochrome P450 enzyme or microsomal preparation
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute to the desired concentrations in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Set up the reaction mixture in a cuvette with the following components:
-
Potassium phosphate buffer (to a final volume of 1 mL)
-
CYP enzyme (at a predetermined optimal concentration)
-
This compound (at varying concentrations for kinetic analysis)
-
-
Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, recording data at regular intervals (e.g., every 15 seconds).
-
Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Enzyme Candidate 2: Peroxisomal 3-Hydroxyacyl-CoA Dehydrogenase
Peroxisomal β-oxidation enzymes are known to handle a wider range of substrates compared to their mitochondrial counterparts, including unusual and modified fatty acids. A 3-hydroxyacyl-CoA dehydrogenase with broad substrate specificity might recognize the 3-hydroxy group of this compound and catalyze its oxidation to a ketone, with the concomitant reduction of NAD⁺ to NADH.
Experimental Protocol: Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity
Principle:
The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the production of NADH, which absorbs light at 340 nm. The rate of increase in absorbance at 340 nm is proportional to the enzyme's activity.
Materials:
-
This compound (substrate)
-
Purified 3-hydroxyacyl-CoA dehydrogenase or peroxisomal fraction
-
NAD⁺
-
Tris-HCl buffer (100 mM, pH 8.5)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent and dilute to the desired concentrations in the assay buffer.
-
Prepare a stock solution of NAD⁺ in the assay buffer.
-
Set up the reaction mixture in a cuvette with the following components:
-
Tris-HCl buffer (to a final volume of 1 mL)
-
3-hydroxyacyl-CoA dehydrogenase (at a predetermined optimal concentration)
-
This compound (at varying concentrations for kinetic analysis)
-
-
Equilibrate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding NAD⁺ to a final concentration of 1-2 mM.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, recording data at regular intervals.
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Data Presentation
The following tables present hypothetical data that could be obtained from the described enzyme assays.
Table 1: Michaelis-Menten Kinetics of a Hypothetical CYP Enzyme with this compound
| Substrate Concentration (µM) | Initial Velocity (nmol/min/mg) |
| 5 | 10.2 |
| 10 | 18.5 |
| 20 | 30.1 |
| 40 | 45.3 |
| 80 | 60.8 |
| 160 | 75.2 |
| Km | 35 µM |
| Vmax | 90 nmol/min/mg |
Table 2: Optimal Reaction Conditions for a Hypothetical 3-Hydroxyacyl-CoA Dehydrogenase
| Parameter | Condition | Relative Activity (%) |
| pH | 7.0 | 65 |
| 7.5 | 85 | |
| 8.0 | 95 | |
| 8.5 | 100 | |
| 9.0 | 90 | |
| Temperature (°C) | 25 | 70 |
| 30 | 100 | |
| 37 | 92 | |
| 45 | 60 |
Visualizations
Caption: Hypothetical metabolism of this compound.
Caption: General workflow for the spectrophotometric enzyme assay.
Application Notes and Protocols for the Quantification of 3,6-Dihydroxydodecanoyl-CoA in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydroxydodecanoyl-CoA is a double-hydroxylated medium-chain acyl-CoA. While the precise biological roles and metabolic pathways involving this specific molecule are not extensively documented in publicly available literature, its structure suggests a potential role as an intermediate in modified fatty acid oxidation or specialized metabolic pathways. Accurate quantification of this compound in various tissues is crucial for understanding its metabolic significance, identifying its biosynthetic and degradation pathways, and evaluating its potential as a biomarker or therapeutic target.
These application notes provide a detailed protocol for the quantification of this compound in tissue samples using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The protocol covers tissue homogenization, extraction of acyl-CoAs, sample purification via Solid-Phase Extraction (SPE), and the parameters for LC-MS/MS analysis.
Experimental Protocols
Tissue Sample Preparation and Homogenization
This protocol is adapted from established methods for acyl-CoA extraction from tissues.[1][2]
Materials:
-
Frozen tissue samples (~50-100 mg)
-
Liquid nitrogen
-
Pre-chilled 2 mL microcentrifuge tubes
-
Polypropylene (B1209903) pestle
-
Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid.
-
Internal Standard (IS): A stable isotope-labeled analog of this compound (if available) or a structurally similar acyl-CoA like heptadecanoyl-CoA.[2]
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled 2 mL microcentrifuge tube.
-
Keep the tube in liquid nitrogen to prevent thawing.
-
Add the appropriate amount of internal standard to the tube.
-
Add 400 µL of freshly prepared, ice-cold extraction buffer.
-
Homogenize the tissue thoroughly using a polypropylene pestle while keeping the tube on ice.
-
Proceed immediately to the extraction and purification steps.
Acyl-CoA Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol utilizes a solvent-based extraction followed by SPE for sample cleanup, a common procedure for acyl-CoA analysis.[1][3]
Materials:
-
Homogenized tissue sample
-
Methanol-chloroform solution (2:1, v/v)
-
Chloroform
-
Weak anion exchange SPE columns
-
SPE column conditioning and elution solvents (Methanol, Water, 2% Formic Acid, 2% Ammonium Hydroxide, 5% Ammonium Hydroxide)
-
Nitrogen gas evaporator
Procedure:
-
To the homogenized tissue, add 3 mL of methanol-chloroform (2:1).
-
Vortex vigorously for 1 minute and then centrifuge at 1300 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant.
-
To induce phase separation, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.[1]
-
Vortex for 10 seconds and centrifuge at 1300 x g for 15 minutes at 4°C.[1]
-
Collect the upper aqueous layer containing the acyl-CoAs.
-
SPE Cleanup:
-
Condition a weak anion exchange SPE column with 3 mL of methanol (B129727), followed by 3 mL of water.
-
Load the aqueous extract onto the SPE column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.[1]
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[1]
-
-
Combine the eluted fractions and dry them under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in 100 µL of 50% methanol for LC-MS/MS analysis.[1]
LC-MS/MS Quantification
The following are hypothetical yet plausible LC-MS/MS parameters for the analysis of this compound. These would require optimization in a laboratory setting.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
Precursor Ion (Q1): The m/z of protonated this compound would need to be calculated based on its chemical formula.
-
Product Ion (Q3): A characteristic fragment ion would be selected for quantification. A neutral loss scan for the CoA moiety (506.9 Da) is a common strategy for identifying acyl-CoAs.[1]
-
-
Collision Energy: This would be optimized for the specific analyte.
Data Presentation
Quantitative data for this compound should be presented in a clear and organized manner to facilitate comparison between different tissue types or experimental conditions.
Table 1: Hypothetical Quantification of this compound in Murine Tissue Samples
| Tissue Type | Concentration (pmol/mg tissue) | Standard Deviation (SD) | Coefficient of Variation (%CV) |
| Liver | 15.2 | 2.1 | 13.8 |
| Heart | 8.9 | 1.2 | 13.5 |
| Kidney | 11.5 | 1.8 | 15.7 |
| Brain | 3.1 | 0.7 | 22.6 |
| Muscle | 5.6 | 0.9 | 16.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in tissue samples.
Caption: Experimental workflow for this compound quantification.
Hypothetical Metabolic Pathway
This diagram shows a simplified and hypothetical metabolic pathway where this compound could be an intermediate in a modified fatty acid β-oxidation cycle. This is a plausible but not confirmed pathway. Fatty acid beta-oxidation involves a series of enzymatic reactions.[4][5]
Caption: Hypothetical metabolic pathway involving this compound.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. studylib.net [studylib.net]
- 4. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dihydroxydodecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3,6-Dihydroxydodecanoyl-CoA. Given the limited literature on this specific molecule, this guide draws from established principles in the synthesis of long-chain, functionalized acyl-CoA thioesters.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The synthesis of this compound presents several challenges stemming from the inherent properties of both the dihydroxy fatty acid backbone and the coenzyme A moiety. Key difficulties include:
-
Solubility Mismatch: Coenzyme A (CoA) is a polar, water-soluble molecule, while the long-chain dihydroxy fatty acid is largely nonpolar, leading to poor solubility in common organic solvents. This often necessitates chemo-enzymatic or purely enzymatic approaches in aqueous media.[1]
-
Reactive Functional Groups: The presence of two hydroxyl groups, a carboxylic acid, and the thiol group on CoA increases the likelihood of side reactions during chemical synthesis. Protecting group strategies are often necessary to achieve regioselectivity and prevent unwanted reactions.[1][2][3]
-
Enzymatic Synthesis Hurdles: While enzymatic synthesis can offer high specificity, challenges include the potential for low yields due to equilibrium with thioesterases that hydrolyze the product.[4] Furthermore, identifying enzymes with the precise substrate specificity for 3,6-dihydroxydodecanoic acid can be difficult.
-
Product Instability and Purification: Long-chain acyl-CoAs can be unstable and prone to hydrolysis. Their amphipathic nature can also complicate purification from reaction mixtures containing unreacted starting materials and byproducts.[5] Precipitation of long-chain acyl-CoAs in assay solutions can also be a problem.[6]
Q2: Which synthetic route is recommended for this compound: chemical, enzymatic, or chemo-enzymatic?
A chemo-enzymatic approach is often the most practical and efficient method for synthesizing complex acyl-CoAs like this compound.[7] This strategy leverages the strengths of both chemical synthesis and biocatalysis.
A plausible chemo-enzymatic route would involve:
-
Chemical Synthesis of the Precursor: Chemical synthesis of 3,6-dihydroxydodecanoic acid, potentially employing protecting groups for the hydroxyl functions to ensure correct functionalization.
-
Enzymatic Acylation: Use of a long-chain acyl-CoA synthetase (LACS) to catalyze the formation of the thioester bond between the synthesized dihydroxy fatty acid and coenzyme A.[8][9]
Q3: What are the critical considerations for purifying this compound?
Purification of this compound requires methods that can separate the target molecule from both polar (e.g., free CoA) and nonpolar (e.g., unreacted fatty acid) impurities. A multi-step approach is often necessary:
-
Solid-Phase Extraction (SPE): This can be an effective initial step to capture the acyl-CoA and remove many impurities.[10]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for the final purification of acyl-CoAs.[4][10] A C18 column with a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) is commonly used.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation in chemical synthesis | 1. Poor activation of the carboxylic acid. 2. Side reactions involving the hydroxyl groups. 3. Oxidation of the CoA thiol group. | 1. Use a more efficient activating agent for the carboxylic acid, such as N-hydroxysuccinimide esters.[11] 2. Protect the hydroxyl groups with a suitable protecting group (e.g., silyl (B83357) ethers, acetals) before the coupling reaction.[2][3][12] 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use fresh, high-quality CoA. |
| Low yield in enzymatic synthesis | 1. Low activity of the acyl-CoA synthetase with the dihydroxy substrate. 2. Hydrolysis of the product by endogenous thioesterases.[4] 3. Inhibition of the enzyme by substrates or products. | 1. Screen different long-chain acyl-CoA synthetases (LACS) for optimal activity.[13] 2. Use a purified enzyme preparation to minimize thioesterase activity. Consider adding thioesterase inhibitors if compatible with the reaction. 3. Optimize substrate concentrations and consider in situ product removal to drive the reaction forward. |
| Multiple products observed on HPLC/TLC | 1. Incomplete reaction, showing starting materials. 2. Formation of side products (e.g., thioether formation).[5] 3. Degradation of the product. | 1. Increase reaction time or temperature (within enzyme stability limits for enzymatic reactions). 2. For chemical synthesis, ensure complete protection of reactive groups. For enzymatic reactions, ensure the enzyme is specific. 3. Handle the product at low temperatures and use buffers with appropriate pH to minimize hydrolysis. |
| Difficulty in purifying the final product | 1. Co-elution of the product with starting materials or byproducts. 2. Precipitation of the long-chain acyl-CoA during purification.[6] | 1. Optimize the HPLC gradient for better separation.[10] Consider using a different stationary phase or ion-pairing reagents. 2. Perform purification at a controlled temperature. Adjust the composition of the mobile phase to improve solubility. |
Experimental Protocols
Protocol 1: Chemo-Enzymatic Synthesis of this compound
This protocol outlines a general procedure. Optimization of specific steps will be necessary.
Part A: Chemical Synthesis of 3,6-Dihydroxydodecanoic Acid (Hypothetical Route)
This is a conceptual workflow. The actual chemical synthesis would require detailed route scouting and optimization.
-
Protection of Hydroxyl Groups: Start with a precursor molecule where the hydroxyl groups can be selectively introduced or are already present and require protection. For instance, using a starting material with existing hydroxyl groups, protect them using a robust protecting group like tert-butyldimethylsilyl (TBDMS) ether.
-
Chain Elongation: Build the 12-carbon chain using standard organic chemistry techniques such as Grignard reactions or Wittig reactions, followed by oxidation to the carboxylic acid.
-
Deprotection: Remove the protecting groups under appropriate conditions (e.g., using fluoride (B91410) ions for silyl ethers) to yield 3,6-dihydroxydodecanoic acid.
-
Purification: Purify the dihydroxy acid using column chromatography or recrystallization.
Part B: Enzymatic Synthesis of the CoA Thioester
-
Reaction Setup: In a microcentrifuge tube, combine the following in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5):
-
3,6-dihydroxydodecanoic acid (e.g., 1 mM)
-
Coenzyme A (e.g., 1.2 mM)
-
ATP (e.g., 5 mM)
-
MgCl₂ (e.g., 10 mM)
-
Purified long-chain acyl-CoA synthetase (LACS) (concentration to be optimized)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the LACS enzyme (typically 30-37°C) for a predetermined time (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation, followed by centrifugation to pellet the precipitated protein.
-
Purification: Purify the supernatant containing this compound using solid-phase extraction followed by reverse-phase HPLC as described below.
Protocol 2: Purification of this compound
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by equilibration with an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.0).
-
Load the quenched reaction mixture onto the cartridge.
-
Wash the cartridge with the equilibration buffer to remove unbound, polar impurities like ATP and free CoA.
-
Elute the this compound with a solvent of higher organic content (e.g., 80% acetonitrile in water).
-
-
Reverse-Phase HPLC:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time (e.g., 5% to 95% B over 30 minutes). The exact gradient should be optimized for the best separation.
-
Detection: Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Lyophilize the collected fractions to obtain the purified product.
-
Visualizations
Caption: Chemo-enzymatic synthesis workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. research.wur.nl [research.wur.nl]
- 5. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 9. Do long-chain acyl-CoA synthetases regulate fatty acid entry into synthetic versus degradative pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Long-chain acyl-CoA synthetases activate fatty acids for lipid synthesis, remodeling and energy production in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,6-Dihydroxydodecanoyl-CoA Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the detection of 3,6-Dihydroxydodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to detect?
A1: The detection of long-chain acyl-CoAs like this compound is challenging due to their complex and amphiphilic nature, which combines a long fatty acyl chain with a hydrophilic Coenzyme A moiety. This can lead to issues with sample preparation, chromatographic separation, and ionization efficiency. Additionally, these molecules are often present at low physiological concentrations and are susceptible to degradation.
Q2: What is the most effective analytical method for detecting this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the analysis of acyl-CoAs. This technique offers the high sensitivity and specificity required for quantifying low-abundance species in complex biological matrices.
Q3: How can I improve the signal intensity of this compound in my LC-MS/MS analysis?
A3: Several strategies can enhance signal intensity:
-
Derivatization: Chemical derivatization can improve chromatographic properties and ionization efficiency. For instance, phosphate (B84403) methylation of the CoA moiety can lead to better peak shapes and reduced analyte loss.
-
Optimized Sample Preparation: Employing methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively concentrate the analyte and remove interfering matrix components.
-
Use of Internal Standards: Incorporating stable isotope-labeled internal standards is crucial for accurate and reproducible quantification, as they can compensate for sample loss during preparation and for matrix effects.
-
Instrument Parameter Optimization: Fine-tuning mass spectrometer parameters, such as desolvation temperature, gas flows, and collision energy, is essential for maximizing the signal.
Q4: Are there alternative or indirect methods for assessing the presence of long-chain hydroxyacyl-CoAs?
A4: Yes, particularly in clinical diagnostics for conditions like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. A common approach is to measure acylcarnitine profiles in dried blood spots using tandem mass spectrometry. Elevated levels of specific long-chain hydroxyacylcarnitines can serve as biomarkers for the accumulation of their corresponding acyl-CoA precursors.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound Standard
This guide provides a systematic approach to troubleshooting the absence or low intensity of a this compound standard.
Troubleshooting Workflow for Low/No Signal
Caption: A logical workflow for troubleshooting a low or absent LC-MS signal.
| Potential Cause | Recommended Action |
| Sample Degradation | Acyl-CoAs are prone to hydrolysis. Prepare standards fresh in an acidic buffer (e.g., containing 5% acetic acid) and keep them on ice or at 4°C during the experiment. |
| Inefficient Ionization | Optimize source parameters on the mass spectrometer, such as desolvation temperature and gas flows, to ensure efficient and stable ionization. |
| Incorrect MS/MS Transition | Verify the precursor and product ions for this compound. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphorylated ADP moiety. |
| Contaminated Syringe/Loop | Clean the injection system thoroughly. Previous analyses can leave residues that interfere with subsequent runs. |
| Chromatographic Issues | Poor peak shape can diminish the signal-to-noise ratio. Ensure the column is not contaminated or overloaded. |
Issue 2: Poor Peak Shape and Low Signal in Biological Samples
This section addresses challenges encountered when analyzing this compound in complex matrices like cell lysates or plasma.
Experimental Workflow for Acyl-CoA Analysis
Caption: A typical experimental workflow for the quantification of acyl-CoAs.
| Potential Cause | Recommended Action |
| Ion Suppression | Matrix components co-eluting with the analyte can suppress its ionization. Improve sample cleanup using techniques like solid-phase extraction (SPE) with a mixed-mode sorbent. Also, adjust the chromatographic gradient to better separate the analyte from interfering substances. |
| Analyte Adsorption | The phosphate groups of acyl-CoAs can adhere to glass and metal surfaces, leading to sample loss. Using polypropylene (B1209903) tubes and vials can mitigate this issue. Derivatization, such as phosphate methylation, can also resolve this problem. |
| Inefficient Extraction | The extraction protocol may not be optimal for this compound. Test different extraction solvents and SPE cartridges to maximize recovery. A common approach involves protein precipitation followed by SPE. |
| Low Endogenous Levels | The concentration of this compound in the sample may be below the instrument's limit of detection. Consider concentrating the sample further or using a more sensitive mass spectrometer. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific sample types.
-
Homogenization: Homogenize approximately 250 mg of powdered frozen tissue or a cell pellet in 4 mL of an ice-cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid).
-
Internal Standard Spiking: Spike the homogenate with an appropriate internal standard, such as a stable isotope-labeled version of the analyte.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing it sequentially with methanol and then with the extraction buffer.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of the extraction buffer to remove unbound impurities.
-
Elution: Elute the acyl-CoAs with an appropriate solvent, such as an ammoniated organic solvent mixture.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.
Protocol 2: Derivatization by Phosphate Methylation
This protocol enhances the chromatographic properties of acyl-CoAs.
-
Reagent Preparation: Prepare a fresh solution of trimethylsilyldiazomethane (B103560) (TMSD) in a suitable solvent.
-
Reaction: To the extracted and dried acyl-CoA sample, add the TMSD solution and incubate at room temperature.
-
Quenching: Quench the reaction with an acetic acid solution.
-
Analysis: The derivatized sample is now ready for LC-MS/MS analysis. The methylation of the phosphate groups typically results in improved peak shape and retention on reversed-phase columns.
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQs) achieved for various acyl-CoAs using an LC-MS/MS method with phosphate methylation, demonstrating the sensitivity of this approach.
| Acyl-CoA Chain Length | Limit of Quantification (LOQ) | Reference |
| Short-Chain Acyl-CoAs | 16.9 nM | |
| Very-Long-Chain Acyl-CoAs | 4.2 nM |
This data indicates that with appropriate derivatization and a targeted LC-MS/MS method, it is possible to achieve low nanomolar detection limits for acyl-CoAs.
troubleshooting 3,6-Dihydroxydodecanoyl-CoA mass spec fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-dihydroxydodecanoyl-CoA mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in positive and negative ion modes?
A1: In positive ion mode electrospray ionization (ESI+), you can expect to see the protonated molecule [M+H]⁺. In negative ion mode (ESI-), you will likely observe the deprotonated molecule [M-H]⁻. Depending on the source conditions and mobile phase composition, adducts with sodium [M+Na]⁺ or other cations may also be observed in positive mode.
Q2: I am seeing a very low signal or no signal at all for my this compound sample. What are the common causes?
A2: Low or no signal can stem from several factors. These include sample degradation, inefficient ionization, suboptimal mass spectrometer parameters, or issues with the liquid chromatography separation. Acyl-CoA molecules can be prone to hydrolysis, so sample stability is a key consideration.[1] It is also crucial to ensure that the instrument is properly tuned and calibrated.[2]
Q3: What are the characteristic fragment ions I should look for in the MS/MS spectrum of this compound?
A3: A characteristic fragmentation of acyl-CoAs is the neutral loss of the CoA moiety or parts of it. A common neutral loss for acyl-CoAs is 507 Da.[3] You can also expect to see fragment ions corresponding to the adenosine (B11128) 3',5'-bisphosphate portion of CoA, such as ions at m/z 428 and 410.[4] Additionally, fragmentation of the dihydroxyacyl chain itself is expected, likely involving losses of water (H₂O) from the hydroxyl groups and cleavages adjacent to these functional groups.
Q4: My fragmentation spectrum is complex and shows many unexpected peaks. What could be the reason?
A4: Complex fragmentation patterns can arise from in-source fragmentation, the presence of isomers, or contaminants in your sample. It's important to optimize the cone voltage (in-source CID) to minimize unwanted fragmentation before the main MS/MS analysis.[2] Additionally, ensure the purity of your sample and the cleanliness of your LC-MS system.
Troubleshooting Guides
Guide 1: Troubleshooting Low Signal Intensity
If you are experiencing low signal intensity for this compound, follow this workflow:
Caption: A logical workflow for troubleshooting low LC-MS signal.
Guide 2: Interpreting Fragmentation Patterns
The fragmentation of this compound is expected to involve cleavages at the thioester bond, along the acyl chain, and within the Coenzyme A moiety.
Caption: Predicted fragmentation pathways for this compound.
Predicted Fragmentation Data
The following table summarizes the predicted m/z values for the precursor ion and major fragment ions of this compound. These values should be used as a guide for setting up your MS/MS experiments.
| Ion Type | Predicted m/z | Description |
| Precursor Ions | ||
| [M+H]⁺ | 984.3 | Protonated molecule |
| [M-H]⁻ | 982.3 | Deprotonated molecule |
| Acyl Chain Fragments (Positive Mode) | ||
| [M+H - H₂O]⁺ | 966.3 | Loss of one water molecule |
| [M+H - 2H₂O]⁺ | 948.3 | Loss of two water molecules |
| Coenzyme A Fragments (Positive Mode) | ||
| [Adenosine 3',5'-bisphosphate + H]⁺ | 428.1 | Characteristic CoA fragment[4] |
| [Adenosine monophosphate + H]⁺ | 348.1 | |
| Acylium Ion | ||
| [Acyl chain]⁺ | 215.2 | C₁₂H₂₃O₃⁺ |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Extraction: Extract acyl-CoAs from tissue or cell samples using a cold solvent mixture, such as methanol (B129727)/water (1:1) with 5% acetic acid.[1]
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) to allow for accurate quantification.
-
Protein Precipitation: Precipitate proteins by adding a sufficient volume of acetonitrile, followed by centrifugation.
-
Solid-Phase Extraction (SPE): Further purify the sample using a suitable SPE cartridge to remove salts and other interfering substances.
-
Reconstitution: Dry the purified extract under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent, such as 50% methanol.
Protocol 2: LC-MS/MS Method
-
LC Column: Use a C18 reversed-phase column suitable for the separation of lipids.
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate.[5]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to ensure good separation of this compound from other lipids.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification, with transitions based on the predicted fragmentation patterns in the table above. Optimize collision energy for each transition.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for 3,6-Dihydroxydodecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of 3,6-Dihydroxydodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for this compound?
A reverse-phase HPLC (RP-HPLC) method is the most suitable approach. Due to the amphipathic nature of this compound, featuring a long hydrocarbon chain and a polar, negatively charged Coenzyme A moiety, standard RP-HPLC may provide insufficient retention. Therefore, ion-pair reversed-phase chromatography is highly recommended.[1][2][3] A C18 column is a common and effective choice for the stationary phase.[4][5][6] The method should employ a gradient elution, starting with a high percentage of aqueous mobile phase and increasing the organic solvent concentration over time.[7]
Q2: I'm observing significant peak tailing. What are the common causes and solutions?
Peak tailing for acyl-CoAs is primarily caused by secondary interactions between the negatively charged phosphate (B84403) groups on the Coenzyme A molecule and active sites on the HPLC system or column.[8] This can include exposed silanol (B1196071) groups on the silica-based column packing or metal surfaces within the instrument.[8][9]
Solutions:
-
Utilize an Ion-Pairing Reagent: Introduce a reagent like tributylamine (B1682462) or other quaternary ammonium (B1175870) salts into the mobile phase.[10] This reagent forms a neutral complex with the analyte, minimizing ionic interactions with the stationary phase.[2]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help suppress the ionization of surface silanol groups, reducing their interaction with the analyte.[9]
-
Use a Phosphate Buffer: Phosphate ions in the mobile phase can effectively mask active metal sites on the column and system hardware, thereby improving peak shape.[8]
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition to avoid peak distortion.[11]
Q3: My analyte's retention time is shifting between injections. How can I stabilize it?
Retention time instability is a frequent issue in gradient HPLC and can be attributed to several factors.[12]
Solutions:
-
Ensure Proper Column Equilibration: The column must be fully returned to the initial mobile phase conditions before each injection. Increase the equilibration time at the end of your gradient method.[12]
-
Maintain Consistent Temperature: Use a column oven to maintain a constant temperature.[11][12] Fluctuations in ambient temperature can significantly affect retention times.[13]
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are thoroughly mixed and degassed to prevent changes in composition or the formation of air bubbles.[12][14]
-
Verify Pump Performance: Check for leaks and verify that the pump is delivering a consistent and accurate flow rate.[9][14]
Q4: How can I improve the resolution between this compound and other components in my sample?
Improving resolution involves modifying chromatographic parameters to enhance the separation between adjacent peaks.
Solutions:
-
Optimize the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent percentage) provides more time for components to interact with the stationary phase, often leading to better separation.[7]
-
Adjust Mobile Phase Selectivity: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) can alter the elution order and improve resolution.[7] Modifying the concentration or type of ion-pairing reagent can also significantly impact selectivity.[2]
-
Reduce the Flow Rate: Lowering the flow rate can increase separation efficiency, though it will also increase the analysis time.[13]
-
Use a More Efficient Column: Employing a column with a smaller particle size (e.g., <3 µm) or a longer column length will increase the number of theoretical plates and enhance resolving power.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in guard column or column inlet frit. 2. Particulate matter from sample or mobile phase. 3. Buffer precipitation in high organic solvent concentration.[9] | 1. Replace the guard column or reverse-flush the analytical column (follow manufacturer's instructions). 2. Filter all samples and mobile phases through a 0.22 µm filter.[15] 3. Verify buffer solubility at the highest organic percentage of your gradient. |
| Split or Double Peaks | 1. Clogged inlet frit causing uneven flow distribution. 2. Sample solvent incompatible with the mobile phase. 3. Issue with the injector rotor seal.[16] | 1. Clean or replace the column inlet frit. 2. Dissolve the sample in the initial mobile phase.[15] 3. Inspect and replace the injector rotor seal if necessary. |
| Ghost Peaks | 1. Late elution of a component from a previous injection. 2. Contamination in the mobile phase or from the sample preparation process. | 1. Extend the gradient run time or add a high-organic wash step at the end of the run.[9] 2. Run a blank gradient with fresh mobile phase to identify the source of contamination. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.[14] 2. Contaminated or poorly mixed mobile phase. 3. Failing detector lamp.[16] | 1. Degas the mobile phase thoroughly and purge the pump.[15] 2. Use high-purity solvents and prepare fresh mobile phase. 3. Check the lamp energy and replace it if it is low. |
Experimental Protocols
Recommended Starting Protocol for Ion-Pair RP-HPLC
This protocol provides a robust starting point for method development. Further optimization of the gradient, flow rate, and mobile phase composition will likely be necessary to achieve optimal separation for your specific sample matrix.
-
Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Column: C18 Reversed-Phase Column (e.g., 150 mm x 2.6 mm, 2.6 µm particle size).[1]
-
Mobile Phase A: 10 mM Tributylamine, pH adjusted to 7.5 with acetic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A).[8]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a solution that mimics the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:B) to ensure good peak shape.[11]
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 20.0 | 5.0 | 95.0 |
| 25.0 | 5.0 | 95.0 |
| 25.1 | 95.0 | 5.0 |
| 30.0 | 95.0 | 5.0 |
Visualized Workflows
Caption: Logical workflow for troubleshooting common HPLC issues.
Caption: Systematic workflow for HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. aocs.org [aocs.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. longdom.org [longdom.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mastelf.com [mastelf.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
Comparative Analysis of 3,6-Dihydroxydodecanoyl-CoA's Putative Role in a Modified Fatty Acid Oxidation Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical role of 3,6-Dihydroxydodecanoyl-CoA in a modified fatty acid oxidation pathway against the canonical beta-oxidation pathway. Due to the limited direct experimental data on this compound, this document outlines a putative pathway and the necessary experimental framework for its validation.
Introduction
Fatty acid oxidation is a critical metabolic process for energy production. While the beta-oxidation spiral is the canonical pathway for the degradation of saturated fatty acids, alternative pathways exist for unsaturated and branched-chain fatty acids.[1] Hydroxylated fatty acids and their CoA esters are also emerging as important molecules in cellular metabolism and signaling.[2][3] This guide explores the hypothetical formation of this compound and compares its processing to the well-established beta-oxidation of Dodecanoyl-CoA.
Comparative Pathway Analysis
The canonical beta-oxidation of a C12 fatty acid, dodecanoyl-CoA, involves a four-step spiral, yielding acetyl-CoA in each round.[4] We propose a hypothetical pathway for the formation and subsequent metabolism of this compound, which would involve additional enzymatic steps.
Canonical Beta-Oxidation vs. Putative Dihydroxy Pathway
| Step | Canonical Beta-Oxidation of Dodecanoyl-CoA | Putative Pathway for this compound |
| 1. Initial Oxidation | Acyl-CoA Dehydrogenase introduces a double bond between C2 and C3. | Standard beta-oxidation proceeds for two cycles. |
| 2. Hydration | Enoyl-CoA Hydratase adds a hydroxyl group at C3. | A putative hydroxylase introduces a hydroxyl group at C6 of a beta-oxidation intermediate. |
| 3. Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase oxidizes the C3 hydroxyl group. | The resulting 3-hydroxy-6-hydroxyacyl-CoA undergoes further processing. |
| 4. Thiolysis | Thiolase cleaves acetyl-CoA, shortening the acyl-CoA chain by two carbons. | The presence of the C6 hydroxyl group may impede standard thiolysis, requiring alternative enzymes. |
Diagram of the Canonical Beta-Oxidation Pathway
References
Navigating the Specificity Challenge: A Comparative Guide to the Analysis of 3,6-Dihydroxydodecanoyl-CoA
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific lipid metabolites is paramount. This guide provides a comprehensive comparison of methodologies for analyzing 3,6-Dihydroxydodecanoyl-CoA, a key intermediate in various metabolic pathways. Given the current absence of commercially available antibodies specific to this molecule, this document focuses on providing a framework for assessing the cross-reactivity of any potential custom-developed antibody and compares this immunochemical approach with established non-antibody-based alternatives.
Introduction to this compound and the Detection Dilemma
This compound is a C12 acyl-coenzyme A molecule with hydroxyl groups at the 3rd and 6th positions. Its precise quantification is crucial for understanding its role in cellular metabolism and its potential as a biomarker or therapeutic target. The primary challenge in its detection lies in distinguishing it from structurally similar isomers and other acyl-CoA species. While antibodies offer a high-throughput and potentially sensitive detection method, their development for small molecules like this compound is challenging, and thorough validation of their specificity is critical to avoid misleading results.[1][2]
I. The Immunochemical Approach: Assessing Antibody Cross-Reactivity
Should a custom antibody for this compound be developed, a rigorous assessment of its cross-reactivity is non-negotiable. Cross-reactivity occurs when an antibody binds to molecules other than its intended target, often due to structural similarities.[1][3][4] This can lead to false positives and inaccurate quantification.[4]
Key Experimental Protocols for Determining Cross-Reactivity:
Here, we detail three standard methods for evaluating the specificity of an antibody.
1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody with various potential interfering compounds.[4] The principle lies in the competition between the target antigen (this compound) and other structurally related molecules for binding to a limited amount of the antibody.
Experimental Protocol:
-
Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA).
-
Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking buffer.
-
Competition: A fixed concentration of the anti-3,6-Dihydroxydodecanoyl-CoA antibody is pre-incubated with varying concentrations of either the standard this compound or the potential cross-reactant.
-
Incubation: The antibody-antigen mixtures are added to the coated plate and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal.
-
Analysis: The signal intensity is inversely proportional to the amount of target antigen in the sample. The degree of cross-reactivity is calculated as the ratio of the concentration of the target antigen to the concentration of the cross-reactant required to produce a 50% inhibition of the maximal signal.
2. Western Blotting
While less quantitative than ELISA for cross-reactivity assessment, Western Blotting can provide qualitative data on whether the antibody binds to other molecules, particularly if they can be separated by size and immobilized on a membrane.[4][5]
Experimental Protocol:
-
Sample Preparation: Potential cross-reactants are separated by polyacrylamide gel electrophoresis (PAGE).
-
Transfer: The separated molecules are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the anti-3,6-Dihydroxydodecanoyl-CoA antibody.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody is added.
-
Detection: A substrate is added to visualize the bands where the antibody has bound. The presence of bands corresponding to molecules other than this compound indicates cross-reactivity.
3. Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on binding affinity and kinetics.[6][7][8] It can be used to precisely measure the binding of the antibody to the target molecule and a panel of potential cross-reactants.
Experimental Protocol:
-
Immobilization: The anti-3,6-Dihydroxydodecanoyl-CoA antibody is immobilized on a sensor chip.
-
Analyte Injection: Solutions of this compound and potential cross-reactants are flowed over the chip surface at various concentrations.
-
Data Acquisition: The binding events are monitored in real-time, generating sensorgrams that show the association and dissociation phases.
-
Analysis: The kinetic parameters (association rate constant, k_a; dissociation rate constant, k_d) and the equilibrium dissociation constant (K_D) are calculated. A lower K_D value indicates a higher binding affinity. Comparing the K_D values for the target and other molecules provides a quantitative measure of cross-reactivity.
Data Presentation: A Comparative Table for Antibody Performance
The following table illustrates how quantitative data from these experiments should be structured for easy comparison of a hypothetical anti-3,6-Dihydroxydodecanoyl-CoA antibody's performance.
| Parameter | Competitive ELISA | Western Blot | Surface Plasmon Resonance (SPR) |
| Metric | % Cross-Reactivity | Band Specificity | Equilibrium Dissociation Constant (K_D) |
| This compound | 100% | Single band at expected size | 1 x 10⁻⁹ M |
| 3-Hydroxydodecanoyl-CoA | e.g., 5% | Faint band at a similar size | 5 x 10⁻⁷ M |
| Dodecanoyl-CoA | e.g., <0.1% | No band detected | No significant binding |
| Other Acyl-CoAs | e.g., <0.1% | No band detected | No significant binding |
Note: The data presented in this table is illustrative and would need to be generated through experimental validation.
II. The Alternative: Non-Antibody-Based Detection Methods
Given the challenges in developing specific antibodies for small lipid molecules, alternative analytical techniques are often the methods of choice for the accurate quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the analysis of small molecules in complex biological samples.[9][10][11] It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Experimental Protocol:
-
Sample Preparation: Extraction of acyl-CoAs from the biological matrix.
-
Chromatographic Separation: The extracted acyl-CoAs are separated on a liquid chromatography column, typically a reverse-phase column. This step is crucial for separating isomers.
-
Ionization: The separated molecules are ionized, usually by electrospray ionization (ESI).
-
Mass Analysis (MS1): The precursor ions corresponding to the mass-to-charge ratio (m/z) of this compound are selected.
-
Fragmentation (Collision-Induced Dissociation): The selected precursor ions are fragmented.
-
Mass Analysis (MS2): The resulting fragment ions are detected. The specific fragmentation pattern serves as a molecular fingerprint for confident identification and quantification.
Comparison of Methodologies: Antibody vs. LC-MS/MS
| Feature | Antibody-Based Methods (e.g., ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Specificity | Dependent on antibody quality; potential for cross-reactivity with isomers.[1] | High; can distinguish between isomers based on retention time and fragmentation patterns.[12] |
| Sensitivity | Potentially high, depending on antibody affinity. | Very high, capable of detecting low abundance molecules.[13] |
| Throughput | High; suitable for screening large numbers of samples. | Lower; sample preparation and run times are longer. |
| Development Time | Long and resource-intensive for new antibody development. | Method development can be complex but relies on existing technology. |
| Cost per Sample | Can be lower for established assays. | Higher due to instrumentation and specialized personnel. |
| Quantitative Accuracy | Can be affected by cross-reactivity and matrix effects.[4] | High, especially with the use of stable isotope-labeled internal standards.[13] |
III. Visualizing the Workflow
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for assessing antibody cross-reactivity and for LC-MS/MS analysis.
Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion and Recommendations
For researchers investigating this compound, the choice of analytical methodology is critical. While a highly specific antibody would offer a convenient and high-throughput option, its development and validation, particularly concerning cross-reactivity with structurally similar molecules, must be rigorously performed using techniques such as competitive ELISA and Surface Plasmon Resonance.
Currently, LC-MS/MS stands as the gold standard for the unambiguous identification and accurate quantification of this compound. Its high specificity, sensitivity, and ability to distinguish between isomers make it the most reliable choice for research and drug development applications where accuracy is paramount.
Researchers should carefully consider the trade-offs between throughput, specificity, development time, and cost when selecting the most appropriate method for their specific research needs. For any antibody-based approach, the experimental protocols outlined in this guide provide a robust framework for the essential validation of antibody specificity.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 2. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. biocompare.com [biocompare.com]
- 6. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to 3,6-Dihydroxydodecanoyl-CoA and Other Dihydroxyacyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,6-Dihydroxydodecanoyl-CoA and other dihydroxyacyl-CoA molecules. Due to the limited direct experimental data available for this compound, this document draws comparisons with the well-characterized class of 3-hydroxyacyl-CoAs and other known dihydroxyacyl-CoAs to infer its potential properties and metabolic roles.
Introduction to Dihydroxyacyl-CoAs
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. Hydroxylated forms of these molecules, particularly dihydroxyacyl-CoAs, represent a diverse and less-explored class of metabolites. While 3-hydroxyacyl-CoAs are well-established intermediates in the beta-oxidation of fatty acids, the roles of other dihydroxyacyl-CoAs, such as the putative this compound, are not as clearly defined. These molecules may arise from various metabolic pathways, including fatty acid hydroxylation by cytochrome P450 enzymes and peroxisomal oxidation pathways. Understanding the distinct properties of different dihydroxyacyl-CoA isomers is crucial for elucidating their biological functions and potential as therapeutic targets.
Comparative Data of Dihydroxyacyl-CoAs
The following tables summarize key comparative data between 3-hydroxyacyl-CoAs and other dihydroxyacyl-CoAs. It is important to note that specific data for this compound is largely unavailable and is inferred from related compounds.
Table 1: Biochemical Properties and Metabolic Roles
| Property | 3-Hydroxyacyl-CoAs (e.g., 3-Hydroxydodecanoyl-CoA) | Other Dihydroxyacyl-CoAs (e.g., this compound) |
| Primary Metabolic Pathway | Beta-oxidation of fatty acids.[1] | Putative roles in omega-oxidation followed by beta-oxidation, or as products of cytochrome P450-mediated hydroxylation.[2][3] |
| Key Enzymes | 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase.[4] | Cytochrome P450 monooxygenases, peroxisomal enzymes.[3][5] |
| Subcellular Localization | Mitochondria and Peroxisomes.[1] | Endoplasmic Reticulum (for cytochrome P450 hydroxylation), Peroxisomes.[2][3] |
| Known Biological Functions | Intermediates in energy production from fatty acids.[1] | Potential roles in signaling, inflammation, and as precursors for dicarboxylic acids. Some dihydroxy fatty acids exhibit anti-inflammatory and anti-proliferative effects.[6][7] |
| Precursor Molecules | Enoyl-CoAs derived from fatty acid oxidation.[8] | Monohydroxy fatty acids or unsaturated fatty acids.[9][10] |
Table 2: Physicochemical Properties
| Property | 3-Hydroxydodecanoyl-CoA | This compound (Predicted) |
| Molecular Formula | C33H58N7O18P3S | C33H58N7O19P3S |
| Molecular Weight | ~965.8 g/mol | ~981.8 g/mol |
| Solubility | Poorly soluble in water in its undissociated form.[11] | Predicted to have slightly increased polarity and water solubility compared to its monohydroxy counterpart due to the additional hydroxyl group. |
| Melting Point | Not well-documented for the CoA ester. The free acid has a defined melting point. | Not determined. The presence of an additional hydroxyl group is expected to increase intermolecular hydrogen bonding, potentially leading to a higher melting point compared to the monohydroxy form.[12] |
Table 3: Enzyme Kinetics (3-Hydroxyacyl-CoA Dehydrogenase)
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA (C4) | 25 | 12.5 |
| 3-Hydroxyoctanoyl-CoA (C8) | 5 | 25.0 |
| 3-Hydroxypalmitoyl-CoA (C16) | 4 | 10.0 |
| Data is generalized from studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase and illustrates the enzyme's preference for medium-chain substrates.[13] |
Metabolic Pathways and Experimental Workflows
Putative Metabolic Pathway for this compound
The formation of this compound is hypothesized to occur through a multi-step process involving initial hydroxylation of a fatty acid followed by partial beta-oxidation. One plausible pathway involves the action of cytochrome P450 enzymes.
Caption: Hypothetical metabolic pathway for the formation of this compound.
Experimental Workflow for Dihydroxyacyl-CoA Analysis
The analysis of dihydroxyacyl-CoAs from biological samples typically involves extraction, purification, and detection by mass spectrometry.
Caption: General experimental workflow for the analysis of dihydroxyacyl-CoAs.
Detailed Experimental Protocols
Synthesis of Hydroxyacyl-CoA Derivatives (General Protocol)
This protocol is a general method that can be adapted for the synthesis of various hydroxyacyl-CoA derivatives, including the putative this compound, starting from the corresponding free fatty acid.
Materials:
-
Hydroxy fatty acid (e.g., 3,6-dihydroxydodecanoic acid)
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Aqueous bicarbonate solution (e.g., 500 mM, pH 8)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
HPLC system for purification
Procedure:
-
Activation of the Hydroxy Fatty Acid: Dissolve the hydroxy fatty acid in anhydrous THF. Add a molar excess of a coupling agent like DCC and a suitable activating agent (e.g., N-hydroxysuccinimide) to form an active ester. The reaction is typically stirred at room temperature for several hours.
-
Coupling with Coenzyme A: In a separate vessel, dissolve Coenzyme A trilithium salt in an aqueous bicarbonate solution.
-
Slowly add the activated hydroxy fatty acid solution to the Coenzyme A solution with constant stirring. The reaction is typically allowed to proceed for several hours at room temperature.[14]
-
Purification: The resulting acyl-CoA is purified from the reaction mixture using solid-phase extraction followed by reversed-phase HPLC.[14]
-
SPE: Condition the C18 SPE column with methanol (B129727), followed by water. Load the reaction mixture, wash with water to remove salts, and elute the acyl-CoA with a methanol solution containing a volatile buffer like ammonium (B1175870) acetate.[15]
-
HPLC: Further purify the eluted fraction using a C18 column with a gradient of acetonitrile (B52724) in water containing a modifier like trifluoroacetic acid (TFA).[14]
-
-
Verification: The identity and purity of the synthesized hydroxyacyl-CoA can be confirmed by LC-MS/MS analysis.
Analysis of Dihydroxyacyl-CoAs by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of acyl-CoAs from biological tissues.
Materials:
-
Biological tissue (e.g., liver, heart)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Extraction solvent (e.g., acetonitrile/methanol/water)
-
Solid-phase extraction (SPE) columns (e.g., Oasis HLB)
-
LC-MS/MS system with a C18 or C8 column
Procedure:
-
Tissue Homogenization and Extraction:
-
Homogenize the frozen tissue sample in a cold extraction solvent containing internal standards.
-
Sonicate and centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.[16]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with methanol and equilibrate with water.
-
Load the supernatant onto the column.
-
Wash the column with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with a methanol solution containing a volatile salt (e.g., 25 mM ammonium acetate).[15]
-
-
LC-MS/MS Analysis:
-
Dry the eluted sample under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a reversed-phase column with a gradient of acetonitrile in water with a modifier like ammonium hydroxide.[16]
-
Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode or by high-resolution mass spectrometry. A neutral loss scan for the pantoethenyl-adenosine diphosphate (B83284) fragment (m/z 507) is characteristic for CoA esters.[17]
-
Conclusion
The study of dihydroxyacyl-CoAs, beyond the well-known 3-hydroxy intermediates of beta-oxidation, is an emerging field with the potential to uncover novel metabolic pathways and signaling molecules. While specific data for this compound remains scarce, by drawing comparisons with related compounds, we can hypothesize its involvement in oxidative metabolic pathways. The provided protocols and workflows offer a starting point for the synthesis, detection, and characterization of this and other novel dihydroxyacyl-CoA molecules. Further research is necessary to fully elucidate the biological significance of these compounds and their potential relevance to health and disease.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and biological effects of di-hydroxylated compounds deriving from the lipoxygenation of ALA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Physical properties of ceramides: effect of fatty acid hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Unraveling the Enantiomeric Riddle: A Comparative Guide to the Biological Activity of 3,6-Dihydroxydodecanoyl-CoA Enantiomers
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of stereoisomers is paramount. This guide provides a comparative analysis of the 3,6-Dihydroxydodecanoyl-CoA enantiomers, molecules of significant interest in bacterial communication and pathogenesis. Due to the limited direct comparative studies on these specific enantiomers in publicly available literature, this guide synthesizes information on related 3-hydroxyacyl-CoA compounds to infer potential differential activities and highlights the methodologies crucial for their investigation.
Hypothetical Comparative Biological Activities
Based on the principles of stereochemistry and enzyme kinetics, a hypothetical comparison of the two enantiomers is presented below. It is crucial to note that these are projected activities and require experimental validation.
| Biological Activity | (3R,6S)-3,6-Dihydroxydodecanoyl-CoA (Predicted) | (3S,6R)-3,6-Dihydroxydodecanoyl-CoA (Predicted) |
| Quorum Sensing Modulation | Potential agonist or antagonist of specific LuxR-type receptors, influencing gene expression related to virulence and biofilm formation. | Likely to exhibit different binding affinity and efficacy compared to the (3R,6S) enantiomer, potentially acting as a competitive inhibitor or a weaker agonist. |
| Enzymatic Substrate | May serve as a substrate for specific dehydratases or dehydrogenases involved in specialized metabolic pathways. | The stereochemistry may render it a poor substrate or an inhibitor of the same enzymes that process the (3R,6S) form. |
| Biofilm Formation | Could play a role in the signaling cascade that triggers or inhibits the formation of bacterial biofilms. | May have an opposing or negligible effect on biofilm development compared to its enantiomer. |
Key Experimental Protocols for Elucidation
To empirically determine the distinct biological activities of the this compound enantiomers, a series of well-defined experimental protocols are essential.
Enantioselective Synthesis
The first critical step is the stereospecific synthesis of each enantiomer. This typically involves asymmetric synthesis techniques to ensure high enantiomeric purity, which is crucial for accurate biological assessment.
Quorum Sensing Reporter Assays
These assays are vital for assessing the ability of each enantiomer to modulate quorum sensing pathways.
-
Objective: To determine if the enantiomers act as agonists or antagonists of quorum sensing receptors.
-
Methodology:
-
Utilize bacterial reporter strains engineered to express a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) under the control of a quorum sensing-regulated promoter.
-
Expose the reporter strains to varying concentrations of each purified enantiomer.
-
Measure the reporter gene expression levels to quantify the agonistic or antagonistic activity. A decrease in signal in the presence of a known autoinducer would indicate antagonism.
-
Enzyme Kinetic Assays
To understand how each enantiomer interacts with relevant enzymes, detailed kinetic studies are necessary.
-
Objective: To determine if the enantiomers are substrates or inhibitors of enzymes such as 3-hydroxyacyl-CoA dehydratases or dehydrogenases.
-
Methodology:
-
Purify the target enzyme.
-
In a reaction mixture, combine the enzyme with a known substrate and varying concentrations of one of the enantiomers.
-
Monitor the reaction rate, for example, by spectrophotometrically measuring the change in NADH or NADPH concentration for dehydrogenases.
-
Calculate kinetic parameters such as Km, Vmax, and Ki to characterize the nature of the interaction (e.g., competitive, non-competitive inhibition).
-
Biofilm Formation Assays
These assays quantify the effect of each enantiomer on the ability of bacteria to form biofilms.
-
Objective: To assess the impact of each enantiomer on biofilm development.
-
Methodology:
-
Grow bacterial cultures in microtiter plates in the presence of different concentrations of each enantiomer.
-
After a suitable incubation period, wash the plates to remove non-adherent bacteria.
-
Stain the remaining biofilm with a dye such as crystal violet.
-
Quantify the amount of biofilm by solubilizing the dye and measuring its absorbance.
-
Visualizing the Pathways and Workflows
To aid in the conceptualization of the experimental approaches and the potential signaling pathways involved, the following diagrams are provided.
Caption: Experimental workflow for comparing enantiomer bioactivity.
Caption: Postulated quorum sensing signaling pathway.
The study of this compound enantiomers represents a frontier in understanding the specificity of bacterial signaling. The experimental frameworks outlined here provide a roadmap for elucidating their distinct biological roles, which could pave the way for the development of novel therapeutics targeting bacterial communication and pathogenesis.
A Comparative Guide to Analytical Methods for 3,6-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of leading analytical methods for the quantification of 3,6-Dihydroxydodecanoyl-CoA, a key intermediate in fatty acid metabolism. The selection of an appropriate analytical method is critical for accurate and reproducible results in research, diagnostics, and drug development. Here, we compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays, providing supporting data and detailed experimental protocols.
Method Comparison
The quantification of acyl-CoA thioesters is fundamental to understanding cellular metabolism in both health and disease. While various techniques exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity and specificity. Enzymatic assays, however, offer a viable and often more accessible alternative for specific applications.
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of LC-MS/MS and Enzymatic Assays for the analysis of hydroxylated acyl-CoAs. The data presented is based on studies of structurally similar long-chain acyl-CoAs and should be considered representative.
| Parameter | LC-MS/MS | Enzymatic Assay |
| Limit of Detection (LOD) | 1-10 fmol | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | ~100 fmol |
| Linearity (R²) | >0.99 | Variable |
| Precision (RSD%) | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio and fragmentation pattern) | High (enzyme-specific) |
| Throughput | High | Low to Moderate |
| Sample Volume | Low (µL range) | Low to Moderate (µL to mL range) |
| Instrumentation Cost | High | Low to Moderate |
| Expertise Required | High | Moderate |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs and is suitable for the quantification of this compound in biological matrices.[1][2]
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
b. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Precursor Ion (Q1): The specific m/z for protonated this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Collision Energy: Optimized for the specific analyte to achieve maximum signal intensity.
Enzymatic Assay Method
This method relies on the enzymatic conversion of the 3-hydroxyacyl-CoA to a product that can be measured spectrophotometrically or fluorometrically. This protocol is based on the activity of 3-hydroxyacyl-CoA dehydrogenase.[3][4][5]
a. Reagents
-
100 mM Potassium Phosphate Buffer, pH 7.3.
-
6.4 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) solution.
-
Sample containing this compound.
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH) enzyme solution (0.2 - 0.7 units/mL).
-
Substrate for the reverse reaction (e.g., a 3-ketoacyl-CoA) if measuring HADH activity in the forward direction is not feasible.
b. Procedure (measuring NADH consumption)
-
In a suitable cuvette, combine 2.80 mL of Potassium Phosphate Buffer, 0.05 mL of the sample, and 0.05 mL of the NADH solution.
-
Mix by inversion and equilibrate to 37°C.
-
Monitor the absorbance at 340 nm until a stable baseline is achieved using a thermostatted spectrophotometer.
-
Initiate the reaction by adding 0.1 mL of the 3-Hydroxyacyl-CoA Dehydrogenase enzyme solution.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
The rate of NADH consumption is proportional to the amount of this compound in the sample.
Mandatory Visualizations
Signaling Pathway
This compound is an intermediate in the peroxisomal β-oxidation of fatty acids. This pathway is crucial for the breakdown of very-long-chain and branched-chain fatty acids.
Caption: Generalized pathway of peroxisomal β-oxidation, highlighting the position of a dihydroxyacyl-CoA intermediate.
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS analytical workflow for this compound.
Caption: Workflow for the analysis of this compound by LC-MS/MS.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
